2-(1-Bromoethyl)-1,3-dimethylbenzene
Description
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Properties
CAS No. |
292820-32-7 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-(1-bromoethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,1-3H3 |
InChI Key |
VIVJYYUZZPKBCK-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-(1-Bromoethyl)-1,3-dimethylbenzene CAS 292820-32-7 properties
An In-Depth Technical Guide to 2-(1-Bromoethyl)-1,3-dimethylbenzene (CAS 292820-32-7): Synthesis, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of 2-(1-bromoethyl)-1,3-dimethylbenzene (CAS 292820-32-7), a halogenated aromatic hydrocarbon. As specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from established chemical principles and data on structurally analogous compounds. The focus is on providing researchers, chemists, and drug development professionals with a robust framework for understanding its synthesis, reactivity, and potential applications as a chemical intermediate.
Compound Identification and Structure
2-(1-Bromoethyl)-1,3-dimethylbenzene is a derivative of m-xylene, where a hydrogen atom on one of the methyl groups is substituted with a bromine atom.
-
IUPAC Name: 2-(1-Bromoethyl)-1,3-dimethylbenzene
-
CAS Number: 292820-32-7
-
Molecular Formula: C₁₀H₁₃Br
-
Molecular Weight: 213.11 g/mol
-
Canonical SMILES: CC1=CC=CC(=C1C)C(C)Br
Structural Diagram:
Caption: Chemical structure of 2-(1-Bromoethyl)-1,3-dimethylbenzene.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on its structure and data from similar aromatic bromides. These values should be considered estimates and require experimental verification.
| Property | Predicted Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~220-230 °C at 760 mmHg (estimated) |
| Density | ~1.25 g/cm³ (estimated) |
| Refractive Index | ~1.55 (estimated) |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons) |
Synthesis and Mechanism
The synthesis of 2-(1-bromoethyl)-1,3-dimethylbenzene would typically proceed via the free-radical bromination of 1,2,3-trimethylbenzene (hemellitene) or 1,3-dimethyl-2-ethylbenzene. The most common and regioselective method for benzylic bromination is the Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Proposed Synthetic Pathway:
Caption: Proposed synthesis via Wohl-Ziegler bromination.
Experimental Protocol: Benzylic Bromination
This protocol is a general procedure and should be adapted and optimized for the specific substrate.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-dimethyl-2-ethylbenzene (1.0 eq) and carbon tetrachloride (CCl₄) as the solvent.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction can be monitored by GC-MS or TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is observed floating on the solvent surface.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired 2-(1-bromoethyl)-1,3-dimethylbenzene.
Causality and Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over elemental bromine for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich benzene ring.
-
Radical Initiator: AIBN or benzoyl peroxide is required to initiate the free-radical chain reaction. The choice of initiator depends on the reaction temperature.
-
Inert Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to facilitate the radical chain process. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.
Reactivity and Synthetic Applications
As a benzylic bromide, 2-(1-bromoethyl)-1,3-dimethylbenzene is a versatile intermediate in organic synthesis. Its reactivity is dominated by the lability of the carbon-bromine bond.
Key Reactions:
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): The benzylic position is susceptible to attack by a wide range of nucleophiles (e.g., cyanides, alkoxides, amines) to form new carbon-carbon and carbon-heteroatom bonds. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.
-
Grignard Reagent Formation: It can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-(1-magnesiobromoethyl)-1,3-dimethylbenzene. This organometallic compound is a powerful nucleophile used for forming new C-C bonds with electrophiles like aldehydes, ketones, and esters.
-
Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, it can undergo elimination to form 2-ethenyl-1,3-dimethylbenzene.
Potential Applications in Drug Development:
The structural motif of 2-(1-bromoethyl)-1,3-dimethylbenzene can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical activity. The introduction of this fragment allows for further functionalization and elaboration of the molecular scaffold.
Caption: Key reaction pathways for synthetic applications.
Safety and Handling
Specific toxicology data for 2-(1-bromoethyl)-1,3-dimethylbenzene is not available. However, based on the general properties of benzylic bromides, the following precautions should be taken:
-
Toxicity: Benzylic bromides are generally considered to be lachrymatory (tear-inducing) and are irritants to the skin, eyes, and respiratory tract. They are also often classified as corrosive.
-
Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It should be stored in a tightly sealed container, protected from light and moisture to prevent degradation.
Conclusion
2-(1-Bromoethyl)-1,3-dimethylbenzene is a valuable, though not widely documented, chemical intermediate. Its synthesis can be reliably achieved through established benzylic bromination protocols. The true utility of this compound lies in its reactivity as a benzylic bromide, enabling its use as a precursor in a variety of organic transformations. Researchers and drug development professionals can leverage its potential for constructing complex molecular architectures. As with any reactive chemical, adherence to strict safety protocols is essential during its handling and use.
References
-
For General Information on Similar Compounds
-
PubChem Compound Summary for 1-(Bromomethyl)-3-methylbenzene (a structural isomer). PubChem, National Center for Biotechnology Information. [Link]
-
-
For Synthetic Methods (Wohl-Ziegler Bromination)
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
-
For Safety and Handling of Halogenated Hydrocarbons
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). [Link]
-
2,6-dimethyl-1-(1-bromoethyl)benzene chemical safety data sheet (SDS)
Title : Advanced Technical Guide & Safety Data Sheet: 2,6-Dimethyl-1-(1-bromoethyl)benzene as a Precision ATRP Initiator
Executive Summary & Chemical Identity
2,6-Dimethyl-1-(1-bromoethyl)benzene is a highly specialized secondary benzylic bromide. While traditional safety data sheets (SDS) treat benzylic halides uniformly as simple alkylating agents, this compound's unique ortho-substituted architecture fundamentally alters its reactivity profile. This whitepaper provides an in-depth analysis of its physiochemical properties, mechanistic advantages, and validated handling protocols, specifically tailored for researchers utilizing it as an initiator in Atom Transfer Radical Polymerization (ATRP)[1].
Table 1: Physiochemical & Structural Profiling
| Parameter | Value | Mechanistic Significance |
| Chemical Formula | C10H13Br | Secondary benzylic halide; supports stable radical formation. |
| Molecular Weight | 213.12 g/mol | High mass reduces volatility compared to simple benzyl bromides. |
| Appearance | Clear to pale yellow liquid | Color shifts to dark yellow indicate free bromine/degradation. |
| Boiling Point | ~220°C (est. at 760 mmHg) | Allows for high-temperature polymerization without pressure buildup. |
| Reactivity Motif | Sterically hindered electrophile | Suppresses bimolecular nucleophilic substitution (SN2)[2]. |
Mechanistic Reactivity: The Steric Advantage in Polymer Chemistry
As a Senior Application Scientist, I frequently observe researchers struggling with premature termination or side-reactions when using unhindered initiators like standard benzyl bromide. The 2,6-dimethyl substitution pattern in this molecule is not merely a structural variation; it is a deliberate mechanistic safeguard.
In unhindered benzylic bromides, the electrophilic benzylic carbon is highly susceptible to SN2 attack by nucleophiles present in the reaction matrix[2]. By installing methyl groups at the 2 and 6 (ortho) positions, we introduce severe steric shielding. This steric bulk effectively shuts down parasitic SN2 pathways. However, because radical formation is significantly less sensitive to steric hindrance than bimolecular nucleophilic attack, the molecule's reactivity is channeled almost exclusively toward homolytic bond cleavage.
Furthermore, the 1-methyl group (forming the ethyl moiety) stabilizes the resulting benzylic radical via hyperconjugation. This makes 2,6-dimethyl-1-(1-bromoethyl)benzene an exceptionally high-fidelity initiator for ATRP, ensuring a fast, dynamic equilibrium between active and dormant species[3].
Fig 1: ATRP activation/deactivation cycle utilizing a sterically hindered benzylic bromide initiator.
Toxicological Profile & Advanced Safety Handling
Despite its steric hindrance, the compound remains a potent alkylating agent and a severe lachrymator. Moisture sensitivity is a critical factor; exposure to ambient humidity leads to slow hydrolysis, generating corrosive hydrobromic acid (HBr) gas.
Table 2: GHS Classification & Mandatory PPE
| Hazard Class | GHS Statement | Required PPE & Engineering Controls |
| Skin/Eye Corrosion | H314: Causes severe skin burns and eye damage. | Heavy-duty nitrile gloves (double-gloved), face shield, chemical apron. |
| Lachrymator | H335: May cause respiratory irritation. | Must be handled exclusively inside a certified Class II fume hood. |
| Moisture Sensitivity | EUH014: Reacts violently with water. | Store in a desiccator under inert gas (Argon/N2). |
Validated Experimental Workflow: Controlled Radical Polymerization
To maximize the efficacy of 2,6-dimethyl-1-(1-bromoethyl)benzene, the reaction environment must be rigorously deoxygenated. Oxygen acts as a radical scavenger, prematurely terminating the polymer chains and oxidizing the Cu(I) catalyst[4]. The following protocol utilizes a self-validating Schlenk line technique.
Step-by-Step ATRP Protocol:
-
Reagent Purification: Pass styrene monomer through a basic alumina column to remove phenolic inhibitors.
-
Catalyst Complexation: In a Schlenk flask, combine Cu(I)Br and a suitable ligand (e.g., PMDETA). The causality here is critical: the ligand solubilizes the copper salt and tunes its redox potential, enabling efficient halogen abstraction[3].
-
Initiator Addition: Inject 2,6-dimethyl-1-(1-bromoethyl)benzene via a gas-tight syringe.
-
Freeze-Pump-Thaw Degassing (Self-Validating):
-
Freeze the mixture in liquid nitrogen.
-
Pump the flask to high vacuum (< 0.1 Torr).
-
Thaw the mixture in a water bath.
-
Validation: Repeat this cycle 3-4 times until no gas bubbles are observed evolving from the thawing liquid. This visual cue confirms the complete removal of dissolved oxygen.
-
-
Polymerization: Backfill with Argon and heat the flask to 90°C. The reaction mixture will turn a deep brown/green, indicating the formation of the active Cu(I)/Cu(II) equilibrium[1].
Fig 2: Schlenk line air-free experimental workflow for controlled radical polymerization.
Storage, Quenching, and Waste Management
Self-Validating Quenching Protocol: To terminate the polymerization, open the flask to ambient air and dilute with a solvent like tetrahydrofuran (THF). The transition of the reaction mixture from a dark brown/green to a bright, translucent blue serves as a self-validating visual cue. This color shift confirms that the active Cu(I) species has been fully oxidized to the dormant Cu(II) state, permanently halting radical propagation[1].
Waste Disposal: Unreacted 2,6-dimethyl-1-(1-bromoethyl)benzene must never be disposed of directly into aqueous waste streams due to HBr generation. Quench residual initiator by stirring with a 10% solution of sodium thiosulfate or a dilute amine (e.g., triethylamine) for 24 hours to ensure complete nucleophilic displacement of the bromide before routing to halogenated organic waste.
References
- Application Notes and Protocols: Synthesis of Bromine-Terminated Polystyrene using (1-Bromoethyl)benzene Initiator. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPEH8LaKlDKUGJtR7VMuyLwgTZzGkEwE_CmYdizjgzeVrBr1pt7giIKRYlPun6RRcih_bK2ltXMEEjiiyp4NqP6ygBf2YkTFHXzLsRlGTxl3mJ-aoEK4CYc42W_8TMmLRvOZ33mEwi613QsKkhvsGa5rvjW9gLZKlakmREOHDARwan7hZolKSxlsq6RMByBMwxQgZVZZxgRfrPz0OD4-_q84k-4xD4bFOmgFAlLqhsK3hALUMR2WhvyUAJFjz3mnVvUp0fiH1M2OxzaG_12A==]
- Development of Environmentally Friendly Atom Transfer Radical Polymerization. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElfG2uKgp39n10TOhNQfOI6iF5n4ZbKCL00BRLj7np7qbnICyCvupm-VvM7H_AU4BfN7cgAINIEvLgcHUsglyiAA_m8X_xQUNjPhxYA1oZy8ypfmH9rrQlFz4s-RxsBIKeAmk=]
- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGysRsV83c1X2xtJeqZgIqj9otCm8kxtx9QEW0j4fR3LjSnsYqG1alUsvzwNS0xTwCwFQAMgXlf4EvCEEftnNS9SoIVtQHvo6x3dYJRowsDMwISmvHgeydSAn-ziH0ao4kj1nIeOcNvnC6xxnfmvx5UCXcFybJrzVDSTmjEui8ZHTcVdydSUSXLmzbuJVbRJFbB-izaSoQ7aIoWaoOzavGngl9AyycL7053Z0a8GCXqkdMYH2CGSD8epPjppLItuY_VpWjLnmrIRfBjFO4D5-ga4EXoNa27eQjY5XqsuVItPL2sHA==]
- Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0uVsJ28CeGwf565GGdwuz-2U2-yU2vqcH-0tKR_6IUeI93CBx-qU8MmHa_jhXMqM7O42Qv1YdlMDVjT4pQbNOsbJ42tPIpHEgICQJNTqaPLFGn37GXUnH7oD4cdWB8aZNjSB3bw==]
Sources
Strategic Approaches to the Synthesis of 2,6-Dimethylphenyl-Substituted Molecules: A Guide to Precursors and Coupling Methodologies
An In-depth Technical Guide:
Abstract
The 2,6-dimethylphenyl moiety is a sterically hindered structural motif crucial in the development of pharmaceuticals, advanced materials, and specialized ligands for catalysis. The introduction of this group often relies on versatile starting materials that can participate in a wide range of C-C bond-forming reactions. While a reagent like 2-(1-Bromoethyl)-m-xylene can serve as a precursor for specific targets, its utility is often limited to elimination reactions or nucleophilic substitutions at the benzylic position. A more strategic and broadly applicable approach involves utilizing aryl halides, such as 2-Bromo-m-xylene , as a versatile platform for modern cross-coupling chemistry. This guide provides an in-depth analysis of the nomenclature, key precursors, and comparative methodologies for incorporating the 2,6-dimethylphenyl group, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The 2,6-Dimethylphenyl Synthon
In organic synthesis, the term "synthon" refers to a conceptual unit within a molecule that aids in devising synthetic routes. The 2,6-dimethylphenyl synthon represents a valuable building block, but its steric hindrance, imparted by the two ortho-methyl groups, presents unique challenges and opportunities. These methyl groups can lock the conformation of biphenyl systems, influence the electronic properties of catalysts, and provide a sterically demanding environment that can enhance selectivity in certain reactions.
The choice of precursor for this synthon is paramount. While 2-(1-Bromoethyl)-m-xylene is a valid reagent, its primary utility lies in forming 2,6-dimethylstyrene via elimination or as an electrophile in SN2 reactions. However, for the vast majority of applications requiring the direct attachment of the 2,6-dimethylphenyl ring to another carbon framework, 2-Bromo-m-xylene (CAS 576-22-7) is the superior and more common starting material. It serves as a robust coupling partner in a multitude of palladium-catalyzed reactions, offering a direct and modular route to complex molecular architectures.
Nomenclature and Key Precursors
Clarity in nomenclature is essential. The compound name "2-(1-Bromoethyl)-m-xylene" specifies a bromine atom on the ethyl side chain. In contrast, "2-Bromo-m-xylene" indicates the bromine is directly attached to the aromatic ring. This guide focuses on the latter as the primary synthetic precursor, along with its derivatives.
| Reagent Name | CAS Number | Molecular Formula | Structure | Primary Application |
| 2-Bromo-m-xylene | 576-22-7 | C₈H₉Br | ![]() | Versatile precursor for Grignard reagents and Pd-catalyzed cross-coupling reactions.[1][2] |
| (2,6-Dimethylphenyl)magnesium bromide | 23721-44-0 | C₈H₉BrMg | ![]() | Nucleophilic source of the 2,6-dimethylphenyl group for reaction with electrophiles.[3][4] |
| 2,6-Dimethylphenylboronic acid | 59970-12-6 | C₈H₁₁BO₂ | ![]() | Coupling partner in Suzuki-Miyaura reactions.[5] |
| 2,6-Dimethylstyrene | 2039-90-9 | C₁₀H₁₂ | ![]() | Monomer for polymerization and product of elimination/coupling reactions.[6][7] |
Strategic Methodologies for C-C Bond Formation
The selection of a synthetic strategy is dictated by factors such as functional group tolerance, desired bond type (sp², sp³, sp), and scalability. Below, we detail the most reliable methods starting from 2-bromo-m-xylene.
The Grignard Reaction: A Classic Approach
The formation of a Grignard reagent from 2-bromo-m-xylene provides a potent nucleophile capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles.[4][8]
Causality in Protocol Design: The use of anhydrous solvents like diethyl ether or THF is critical, as Grignard reagents are strong bases that are readily quenched by protic sources like water.[3][4] Iodine is often used as an activating agent to initiate the reaction on the magnesium surface.[3]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Initiation: Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.
-
Addition: Add a solution of 2-bromo-m-xylene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a steady reflux by controlling the addition rate.
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full consumption of the magnesium.
-
Usage: The resulting grey-to-brown solution of the Grignard reagent is used directly in the subsequent reaction.
Palladium-Catalyzed Cross-Coupling: The Modern Workhorse
Palladium-catalyzed reactions offer unparalleled modularity and functional group tolerance, making them the cornerstone of modern organic synthesis for constructing C-C bonds.[9][10] 2-Bromo-m-xylene is an excellent substrate for these transformations.
The general mechanism for most palladium-catalyzed cross-coupling reactions involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11][12]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ontosight.ai [ontosight.ai]
- 7. 2,6-Dimethylstyrene | 2039-90-9 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Paradox of Steric Hindrance in Secondary Benzylic Bromides: Stability, Solvolysis, and Synthetic Applications
Executive Summary
Secondary benzylic bromides are highly reactive electrophilic intermediates critical to the synthesis of active pharmaceutical ingredients (APIs). Intuitively, steric hindrance is viewed as a stabilizing force that shields reactive centers from degradation. However, in benzylic systems, steric bulk introduces a mechanistic paradox: while it effectively shuts down bimolecular nucleophilic substitution (SN2), extreme steric congestion can drastically accelerate unimolecular solvolysis (SN1) via the relief of ground-state strain. This whitepaper provides an in-depth technical analysis of how steric hindrance dictates the stability, storage requirements, and cross-coupling efficacy of secondary benzylic bromides, offering field-proven methodologies for researchers and drug development professionals.
Mechanistic Foundations: The Dual Nature of Steric Bulk
Benzylic Activation and SN2 Inhibition
The benzylic position is inherently activated. The adjacent aromatic ring provides profound resonance stabilization to both radical and carbocation intermediates, making benzylic bromides exceptionally reactive compared to their aliphatic counterparts[1]. In unhindered secondary benzylic bromides (e.g., 1-bromo-1-phenylethane), degradation readily occurs via SN2 pathways when exposed to ambient moisture or basic impurities[2].
Introducing steric bulk—such as alpha-tert-butyl groups or ortho-substituents on the aromatic ring—alters this reactivity. Bulky groups physically block the 180° backside trajectory required for nucleophilic attack, effectively neutralizing the SN2 pathway[2]. Consequently, sterically hindered benzylic bromides exhibit superior stability against direct nucleophilic degradation in aprotic or basic environments.
The SN1 Paradigm: Steric Acceleration vs. Hindrance to Solvation
While SN2 is blocked, the SN1 pathway becomes the primary vector for hydrolytic degradation. Here, steric hindrance exerts two opposing forces:
-
Steric Acceleration (Relief of B-Strain): In highly congested molecules (e.g., 2,4,6-tri-tert-butylbenzyl systems), the ground state suffers from severe steric compression (B-strain). Ionization of the carbon-bromine bond rehybridizes the benzylic carbon from sp3 to sp2, flattening the geometry and relieving this strain. This thermodynamic driving force drastically lowers the activation energy, accelerating the SN1 solvolysis rate[3].
-
Steric Hindrance to Solvation: Conversely, bulky ortho groups prevent solvent molecules from approaching the incipient carbocation. This lack of nucleophilic solvent assistance forces the reaction into a purely limiting SN1 mechanism, which is reflected by an abrupt increase in the entropy of activation (
)[4].
Mechanistic divergence of benzylic bromides based on steric hindrance profiles.
Quantitative Solvolysis Dynamics
To contextualize the impact of steric bulk, we can evaluate the kinetic parameters of solvolysis. The table below synthesizes extrapolated kinetic trends derived from established literature on hindered benzylic halides[3][4][5].
Table 1: Comparative Kinetic Parameters for Benzylic Solvolysis (80% Ethanol-Water, 25°C)
| Substrate Architecture | Relative Solvolysis Rate | Dominant Mechanism | |
| 1-Bromo-1-phenylethane | 1.0 (Reference) | Mixed SN1 / SN2 | ~ -12.0 (Solvent assisted) |
| 2,4,6-Trimethylbenzyl Bromide | ~ 45 | SN1 | ~ -8.0 |
| 2,4,6-Tri-tert-butylbenzyl Bromide | > 500 (Steric Acceleration) | Pure Limiting SN1 | ~ +2.0 (Unassisted) |
Data Insight: The shift from a negative to a positive
Implications for Drug Development
Storage and Degradation Pathways
Because secondary benzylic bromides are highly susceptible to both hydrolysis (forming benzylic alcohols) and photolytic degradation (forming radical species), stringent storage protocols are mandatory[6].
-
Temperature: Refrigeration (2-8 °C) or freezing (-10 °C) suppresses the thermal activation required for SN1 ionization[7].
-
Atmosphere: Storage under Argon or Nitrogen prevents ambient moisture from initiating solvolysis[6].
-
Light: Amber vials are required to prevent homolytic cleavage of the weak C–Br bond[7].
Stereospecific Cross-Coupling in API Synthesis
In late-stage functionalization, secondary benzylic bromides are prized electrophiles for generating all-carbon quaternary stereocenters. However, they are notoriously prone to
Steric hindrance is leveraged synthetically here: bulky substrates, when paired with specific palladium catalysts, resist
Self-Validating Experimental Protocols
Protocol A: Kinetic Assessment of Solvolytic Stability
To accurately determine the shelf-life and moisture sensitivity of a novel hindered benzylic bromide, conductometric kinetic tracking is superior to titrimetric aliquoting. As solvolysis proceeds, HBr is generated, linearly increasing the solution's conductivity.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a binary solvent system (e.g., 80% v/v Ethanol/Water). Degas via sparging with Argon for 30 minutes to remove dissolved CO2, which interferes with conductivity.
-
Equilibration: Transfer 50 mL of the solvent to a jacketed cell equipped with a conductivity probe. Equilibrate to exactly 25.0 ± 0.1 °C using a circulating bath.
-
Initiation: Inject the benzylic bromide substrate to achieve a final concentration of
M. Stir at a constant 400 rpm. -
Data Acquisition: Record conductivity (
) continuously at 1-second intervals. -
Causality & Validation: Calculate the rate constant (
) using the first-order integrated rate law:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Validate the mechanism by plotting against the solvent ionizing power ( ) across different solvent ratios (Grunwald-Winstein plot). A slope ( ) near 1.0 confirms a pure SN1 mechanism.
Workflow for the conductometric kinetic assessment of benzylic bromide solvolysis.
Protocol B: Palladium-Catalyzed Stereospecific Cross-Coupling
This protocol outlines the Kumada-Corriu coupling of a hindered secondary benzylic bromide, utilizing Xantphos to suppress
Step-by-Step Methodology:
-
Catalyst Activation: In an Argon-filled glovebox, charge an oven-dried Schlenk tube with PdCl2(CH3CN)2 (3 mol%) and Xantphos (3 mol%).
-
Substrate Addition: Add the secondary benzylic bromide (1.0 equiv, 0.5 mmol) dissolved in strictly anhydrous THF (2.0 mL).
-
Nucleophile Introduction: Cool the mixture to 0 °C. Dropwise, add the aryl Grignard reagent (1.5 equiv, typically 1.0 M in THF) over 5 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature (20 °C) and stir for 7 hours.
-
Causality & Validation: The wide bite angle of Xantphos tightly coordinates the Pd center, sterically crowding the coordination sphere and accelerating the C–C reductive elimination step before the
-hydride can align with the metal center[8]. Validate the stereospecificity (inversion of configuration via SN2-type oxidative addition) using Chiral HPLC against a racemic standard[9].
References
-
Barclay, L. R. C., et al. "Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution." ResearchGate.[Link]
-
Chemistry Steps. "Benzylic Bromination." [Link]
-
Chemistry LibreTexts. "8.8: Structural and Solvent Effects in SN Reactions." [Link]
-
Stothers, J. B., et al. "CARBON-13 KINETIC ISOTOPE EFFECTS IN THE SOLVOLYSIS OF 1-BROMO-1-PHENYLETHANE." Canadian Science Publishing.[Link]
-
Barclay, L. R. C., et al. "Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration." ResearchGate.[Link]
-
Dvorko, G. F., et al. "Nature of solvation effects and mechanism of heterolysis of tert-alkyl halides." ResearchGate. [Link]
-
López-Pérez, A., et al. "Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents." Organic Letters. [Link]
-
Ahneman, D. T., et al. "Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity." Journal of the American Chemical Society.[Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
2-(1-Bromoethyl)-1,3-dimethylbenzene solubility in organic solvents
Topic: Solubility & Handling of 2-(1-Bromoethyl)-1,3-dimethylbenzene: A Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-(1-Bromoethyl)-1,3-dimethylbenzene (CAS: 292820-32-7), also referred to as 1-bromo-1-(2,6-dimethylphenyl)ethane , is a sterically hindered benzylic bromide. Structurally, it features a bromine atom on a secondary benzylic carbon that is flanked by two ortho-methyl groups on the aromatic ring. This unique steric environment significantly influences its solubility profile, reactivity, and stability, distinguishing it from simpler analogues like benzyl bromide or (1-bromoethyl)benzene.
This guide provides a comprehensive analysis of the solubility characteristics of 2-(1-Bromoethyl)-1,3-dimethylbenzene, emphasizing the critical balance between solvation and solvolysis . Due to the high reactivity of the benzylic C-Br bond, solvent selection is not merely a matter of dissolution but of chemical compatibility.
Physicochemical Profile & Solubility Principles
Understanding the molecular architecture is prerequisite to predicting solubility behavior.
Structural Analysis
-
Lipophilicity: The molecule is predominantly hydrophobic, dominated by the 2,6-dimethylphenyl moiety and the ethyl backbone. The C-Br bond introduces a dipole, but the overall character remains non-polar to moderately polar.
-
Steric Hindrance: The two ortho-methyl groups create significant steric bulk around the benzylic position. This hinders nucleophilic attack (SN2) but can accelerate ionization (SN1) by relieving steric strain (B-strain) upon formation of a planar carbocation.
-
State: Typically a liquid or low-melting solid at room temperature, depending on purity.
Solubility Mechanism
Solubility follows the "like dissolves like" principle, modified by reactivity constraints:
-
Non-polar Interactions: The aromatic ring and alkyl groups interact favorably with non-polar solvents via London dispersion forces.
-
Dipole-Dipole Interactions: The polarizable C-Br bond allows solubility in moderately polar aprotic solvents (e.g., DCM, THF).
-
Reactivity Limit: Protic solvents (alcohols, water) act as nucleophiles, leading to rapid solvolysis (substitution of Br by OH or OR), making them unsuitable for storage or non-reactive processing.
Solvent Compatibility Guide
The following table categorizes organic solvents based on their suitability for dissolving 2-(1-Bromoethyl)-1,3-dimethylbenzene for synthesis, extraction, or analysis.
| Solvent Class | Examples | Solubility | Suitability | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | Excellent | High solvent power; non-nucleophilic; low boiling points facilitate removal. Ideal for reactions and extractions. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Excellent | Strong |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | High | Good | Good solubility due to polarity. Note: Ensure THF is anhydrous to prevent hydrolysis. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Good | Effective for extraction. Moderate polarity matches the solute. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Conditional | Soluble, but polar aprotic solvents can enhance nucleophilic substitution (SN2) or elimination (E2) if basic impurities are present. DMF/DMSO can sometimes react at high temps. |
| Alkanes | Hexanes, Heptane, Pentane | Moderate | Variable | Soluble, but may require warming. Useful for recrystallization (if solid) or precipitating impurities. |
| Protic | Methanol, Ethanol, Water | Low to Moderate | Unsuitable | High Risk of Solvolysis. The benzylic bromide will react to form the corresponding ether or alcohol. |
Experimental Protocols
Solubility Determination Protocol
Objective: To qualitatively assess solubility and stability in a specific solvent.[1]
-
Preparation: Place 10 mg of 2-(1-Bromoethyl)-1,3-dimethylbenzene in a clean, dry glass vial.
-
Addition: Add 100
L of the test solvent. -
Observation:
-
Clear Solution: Soluble.
-
Cloudy/Precipitate: Insoluble or partial solubility.
-
Heat Evolution/Color Change: Reaction occurring (Unsuitable).
-
-
Verification (TLC): Spot the solution on a TLC plate (Silica gel). Elute with 10% EtOAc/Hexanes. Compare with a reference standard to check for decomposition (e.g., hydrolysis to the alcohol).
Purification Strategy
Given the high boiling point and potential thermal instability (elimination of HBr), purification requires care.
-
If Liquid: Vacuum Distillation .
-
Use a short-path distillation apparatus.
-
Apply high vacuum (< 1 mmHg) to keep the bath temperature below 100°C.
-
Caution: HBr evolution may occur; use a trap.
-
-
If Solid: Recrystallization .[2]
-
Dissolve in a minimum amount of warm Hexane or Pentane (35-40°C).
-
Cool slowly to -20°C to induce crystallization.
-
Filter under inert atmosphere (Nitrogen/Argon) to prevent moisture condensation.
-
Visualizations
Solvent Selection Decision Tree
This diagram guides the researcher in choosing the appropriate solvent based on the intended application.
Caption: Decision tree for selecting solvents based on application, highlighting the critical need to avoid protic solvents.
Reactivity & Solvolysis Pathways
This diagram illustrates why protic solvents are incompatible, showing the mechanism of decomposition.
Caption: Mechanistic pathway showing stability in aprotic solvents versus rapid solvolysis in protic media.
Safety & Handling (E-E-A-T)
-
Lachrymator: Like most benzylic bromides, this compound is a potent lachrymator (tear gas). Always handle in a functioning fume hood.
-
Corrosive: Hydrolysis releases Hydrogen Bromide (HBr), which is corrosive to tissue and metal.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and discoloration (browning) due to decomposition.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for handling benzylic halides and solvent selection).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic insight into SN1/SN2 reactivity of hindered benzylic systems).
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet for Benzylic Bromides. (General safety data for analogous compounds like 1-bromoethylbenzene).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solvation mechanisms).
Sources
Difference between 2-(1-bromoethyl)-1,3-dimethylbenzene and 2-bromo-m-xylene
This guide details the structural, electronic, and reactive divergences between 2-(1-bromoethyl)-1,3-dimethylbenzene and 2-bromo-m-xylene .[1] While both share a 1,3-dimethylbenzene (m-xylene) core, their reactivity profiles are diametrically opposed due to the nature of the carbon-bromine bond (benzylic vs. aryl).[1]
Executive Summary
For drug development professionals, distinguishing between these two intermediates is critical for scaffold design.
-
2-bromo-m-xylene is a scaffold core .[1] It is an aryl halide used to build the primary aromatic backbone via metal-catalyzed cross-coupling. It is chemically robust but kinetically resistant to coupling due to severe steric hindrance.[1]
-
2-(1-bromoethyl)-1,3-dimethylbenzene is a functionalizing agent .[1] It is a reactive benzylic electrophile used to introduce complex side chains.[1] It is chemically labile, prone to hydrolysis, and a potent lachrymator.[1]
Part 1: Structural & Electronic Analysis
The fundamental difference lies in the hybridization of the carbon bearing the bromine atom and the resulting bond dissociation energies (BDE).
| Feature | 2-bromo-m-xylene | 2-(1-bromoethyl)-1,3-dimethylbenzene |
| CAS Number | 576-22-7 | Variable (Racemic) |
| Structure Type | Aryl Bromide | Benzylic Bromide (Secondary) |
| Hybridization | ||
| C-Br Bond Length | ~1.89 Å (Shorter/Stronger) | ~1.97 Å (Longer/Weaker) |
| Electronic Effect | Resonance stabilization of the C-Br bond (LP donation into ring). | Inductive destabilization; C-Br bond is polarized and labile.[1] |
| Steric Environment | High: Br is "sandwiched" between two ortho-methyls.[1] | Extreme: Reactive carbon is secondary and flanked by ortho-methyls.[1] |
| Primary Reactivity | Metal-Catalyzed Coupling (Suzuki/Buchwald).[1][2][3] | Nucleophilic Substitution ( |
Electronic Causality
-
Aryl Stability: In 2-bromo-m-xylene, the bromine lone pair participates in resonance with the
-system, introducing partial double-bond character. This renders the bond inert to direct nucleophilic attack (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> is geometrically impossible; is energetically prohibitive due to the instability of phenyl cations). -
Benzylic Lability: In the benzylic analog, the C-Br bond is weak. Upon ionization, the resulting carbocation is stabilized by resonance delocalization into the aromatic ring, facilitating
pathways despite the steric bulk.
Part 2: Reactivity Profiles & Protocols
Workflow 1: 2-bromo-m-xylene (The "Inert" Scaffold)
Challenge: The "Ortho Effect."[1] The two methyl groups at positions 1 and 3 create a steric wall. Standard Pd-catalysts (e.g.,
Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines) like SPhos or XPhos .[1][2] These ligands are electron-rich (accelerating oxidative addition) and bulky (enforcing a monoligated Pd species that is highly active).[1]
Protocol: Sterically Demanding Suzuki Coupling
-
Reagents: 2-bromo-m-xylene (1.0 eq), Arylboronic acid (1.5 eq),
(1 mol%), SPhos (2 mol%),ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (3.0 eq). -
Solvent: Toluene/Water (10:1) – Biphasic systems often assist in solubilizing inorganic bases.[1]
-
Conditions: Heat to 100°C under Argon for 12–24 hours.
-
Mechanism: The SPhos ligand creates a "pocket" that facilitates the entry of the hindered aryl bromide while preventing catalyst aggregation.
Workflow 2: 2-(1-bromoethyl)-1,3-dimethylbenzene (The "Hyper-Reactive" Agent)
Challenge: "Steric Inhibition of
Solution: Promote
Protocol: Nucleophilic Substitution (Azidation Example)
-
Reagents: 2-(1-bromoethyl)-1,3-dimethylbenzene (1.0 eq), Sodium Azide (
, 1.5 eq). -
Solvent: DMF (Dimethylformamide) or DMSO.[1]
-
Conditions: Room Temperature (do not heat, to avoid elimination).
-
Mechanism: The solvent promotes ionization of the C-Br bond. The azide ion traps the resulting resonance-stabilized carbocation.
Part 3: Visualization of Pathways
The following diagram maps the divergent reaction logic for these two molecules.
Caption: Divergent synthetic pathways. Left: Metal-catalyzed activation of the aryl core.[2][3][4] Right: Ionization-driven substitution of the side chain.
Part 4: Safety & Handling (Critical)
-
Lachrymator Warning: 2-(1-bromoethyl)-1,3-dimethylbenzene is a potent lachrymator (tear gas agent).[1] It alkylates TRPA1 channels in mucous membranes.[1]
-
Toxicity: 2-bromo-m-xylene is a volatile organic compound (VOC) and a skin irritant, but lacks the immediate, incapacitating effects of the benzylic bromide.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68471, 2-Bromo-m-xylene.[1] Retrieved from [Link][1]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters with Aryl Boronic Acids.[1] (General reference for SPhos/XPhos utility in hindered systems). Retrieved from [Link]
-
LibreTexts Chemistry. Steric Hindrance in Nucleophilic Substitution. (Mechanistic grounding for benzylic reactivity).[1] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-(1-Bromoethyl)-1,3-dimethylbenzene
Executive Summary
The functionalization of unactivated benzylic C-H bonds is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex organic materials. This application note details the highly regioselective synthesis of 2-(1-bromoethyl)-1,3-dimethylbenzene from 2-ethyl-1,3-dimethylbenzene via the Wohl-Ziegler bromination. By leveraging thermodynamic radical stability and kinetic control through the Goldfinger mechanism, this protocol ensures selective secondary benzylic bromination while suppressing competitive primary benzylic bromination and electrophilic aromatic substitution.
Mechanistic Rationale & Regioselectivity (The "Why")
To achieve high yields and purity, it is critical to understand the causality behind the reagent selection and the inherent regioselectivity of the substrate.
The Causality of Regioselectivity
The starting material, 2-ethyl-1,3-dimethylbenzene, possesses two distinct benzylic environments: the primary benzylic protons on the two methyl groups, and the secondary benzylic protons on the ethyl group. Free-radical bromination is highly sensitive to the bond dissociation energy (BDE) of the target C-H bond[1]. The BDE of a secondary benzylic C-H bond (~85 kcal/mol) is significantly lower than that of a primary benzylic C-H bond (~90 kcal/mol)[2]. Consequently, hydrogen abstraction by a bromine radical preferentially occurs at the ethyl group, yielding a secondary benzylic radical that is thermodynamically stabilized by hyperconjugation from the adjacent methyl group and resonance with the aromatic ring[1].
The Goldfinger Mechanism & Reagent Selection
While molecular bromine (
Caption: Radical chain mechanism of Wohl-Ziegler benzylic bromination via Goldfinger pathway.
Experimental Design & Material Selection
Historically, carbon tetrachloride (
Table 1: Reagents and Stoichiometric Ratios
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 2-ethyl-1,3-dimethylbenzene | 134.22 | 1.00 | Limiting Reactant |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source (Reservoir) |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | Radical Initiator |
| (Trifluoromethyl)benzene ( | 146.11 | - | Solvent (0.2 M concentration) |
Note: NBS is used in a slight 5% excess to drive the reaction to completion without promoting di-bromination at the secondary carbon or parasitic bromination at the primary methyl groups.
Step-by-Step Protocol
This protocol is designed for a 10 mmol scale synthesis but can be linearly scaled.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethyl-1,3-dimethylbenzene (1.34 g, 10.0 mmol) and N-Bromosuccinimide (1.87 g, 10.5 mmol).
-
Solvent Addition: Suspend the reagents in 50 mL of anhydrous (Trifluoromethyl)benzene (
). -
Initiation: Add Azobisisobutyronitrile (AIBN) (82 mg, 0.5 mmol) to the mixture[5]. Purge the flask with Argon for 5 minutes to remove oxygen, which can act as a radical scavenger and terminate the chain reaction prematurely.
-
Propagation: Submerge the flask in an oil bath pre-heated to 85°C. Stir vigorously. Initially, the denser NBS powder will sit at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. The reaction is visually complete when the lighter succinimide byproduct floats to the surface of the solvent[5]. This typically requires 2 to 4 hours.
-
Workup: Remove the flask from the heat and cool to 0°C in an ice bath to fully precipitate the succinimide[5]. Filter the mixture through a pad of Celite and wash the filter cake with 15 mL of cold
. -
Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (100% Hexanes) to yield the pure 2-(1-bromoethyl)-1,3-dimethylbenzene as a colorless oil.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the brominated product.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To confirm both the success of the bromination and the strict regioselectivity of the reaction,
The transformation from an ethyl group to a 1-bromoethyl group fundamentally alters the local electronic environment. The highly electronegative bromine atom strongly deshields the adjacent benzylic proton. If the reaction is successful and selective, the characteristic quartet of the starting material's ethyl
Table 2: Diagnostic
| Proton Assignment | Reactant Shift (ppm) | Product Shift (ppm) | Multiplicity | Causality / Diagnostic Note |
| Aromatic C-H (H4, H5, H6) | ~6.9 - 7.1 | ~6.9 - 7.1 | m (d, t) | Remains largely unaffected. |
| Ar- | ~2.3 | ~2.4 | s | Intact singlet confirms no primary bromination. |
| Ar- | ~2.7 | - | q | Disappearance confirms consumption of starting material. |
| Ar- | - | ~5.4 | q | Strong deshielding due to electronegative Br atom. |
| Ar- | ~1.1 | ~2.0 | d (was t) | Shifts downfield; splitting changes from triplet to doublet. |
Troubleshooting & Causality in Deviations
-
Deviation: Formation of dibrominated species (e.g., 2-(1,1-dibromoethyl)-1,3-dimethylbenzene).
-
Causality: The secondary benzylic radical is highly stable. If excess NBS is present or the reaction is left at reflux for extended periods after the succinimide has floated, over-oxidation will occur.
-
Solution: Strictly adhere to the 1.05 equivalent NBS stoichiometry and monitor the reaction closely. Quench immediately upon visual completion.
-
-
Deviation: Electrophilic aromatic substitution (bromination on the benzene ring).
-
Causality: This occurs via an ionic pathway rather than a radical pathway. It is caused by the accumulation of
without sufficient radical initiation, often due to degraded AIBN, ambient UV blocking, or the presence of moisture which promotes ionic chemistry. -
Solution: Ensure all glassware is flame-dried, use anhydrous
, and verify the quality/storage history of the AIBN.
-
References
-
[1] Reactions at the Benzylic Position. Chemistry Steps.[Link]
-
[2] Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.[Link]
-
[4] (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Academia.edu.[Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Overcoming Steric Hindrance in Nucleophilic Substitution of Benzyl Bromides
Introduction & Mechanistic Causality
Benzyl bromides are privileged electrophiles in organic synthesis, typically exhibiting exceptionally high reactivity in nucleophilic substitutions due to the resonance stabilization of the benzylic position 1. However, the introduction of steric hindrance—either via ortho-substitution on the aromatic ring or
Understanding the causality behind pathway selection (S
-
Bimolecular Substitution (S
2): Ortho-substituted benzyl halides generally solvolyze more slowly than their para-isomers because the nucleophilic displacement at the reaction center is physically impeded by the bulky adjacent groups [[2]](). To force an S 2 reaction, one must utilize polar aprotic solvents (e.g., DMF) that leave the nucleophile unsolvated, thereby maximizing its ground-state energy and kinetic driving force 3. -
Unimolecular Substitution (S
1): -branched benzyl bromides (bearing isopropyl or cyclohexyl groups) are notoriously poor substrates for standard bimolecular substitution because the steric bulk completely blocks the 180° backside attack trajectory 4. In these cases, the S 1 pathway must be leveraged by employing polar protic solvents (e.g., H O/MeOH) to stabilize the rate-determining formation of the benzylic carbocation 3.
Pathway Selection Logic
Decision matrix for selecting substitution pathways based on benzylic steric hindrance.
Quantitative Comparison of Substitution Kinetics and Yields
The following table summarizes the expected kinetic behavior and isolated yields when subjecting various classes of hindered benzyl bromides to optimized substitution conditions.
| Substrate Class | Representative Compound | Preferred Pathway | Optimal Solvent System | Nucleophile | Relative Reaction Rate | Typical Yield |
| Unhindered 1° | Benzyl bromide | S | DMF or Acetone | NaCN / NaN | Very Fast ( | >95% |
| Ortho-Hindered 1° | 2-Methylbenzyl bromide | S | DMF (Elevated Temp) | NaCN | Moderate ( | 75–85% |
| 1-Bromo-1-phenylethane | S | H | H | Fast (Ionization dependent) | 80–90% | |
| Highly Hindered 1° | 2,4,6-Triisopropylbenzyl bromide | Mixed S | Aqueous TFE | H | Very Slow ( | 40–60% |
| S | Et | F⁻ | Moderate | 70–90% |
Optimized Experimental Protocols
Protocol A: S 2 Cyanation of Ortho-Hindered Primary Benzyl Bromides
Objective: High-yield conversion of 2-methylbenzyl bromide to 2-methylphenylacetonitrile. Causality Note: The ortho-methyl group sterically impedes the nucleophile's approach. By utilizing anhydrous DMF, the cyanide ion remains unsolvated, maximizing its nucleophilicity to overcome the steric activation barrier without requiring a carbocation intermediate 3.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N
, dissolve 2-methylbenzyl bromide (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). -
Nucleophile Addition: Add sodium cyanide (1.5 equiv, 15 mmol) in one portion. (Safety: NaCN is highly toxic; handle only in a certified fume hood.)
-
Thermal Activation: Heat the reaction mixture to 60 °C. The elevated temperature provides the thermal energy required to surpass the sterically induced activation barrier.
-
Validation Checkpoint 1 (Reaction Monitoring): After 4 hours, perform TLC (Hexanes:EtOAc 9:1). The starting material (R
~0.7) should be completely consumed, replaced by a more polar, UV-active product spot (R ~0.4). -
Workup: Cool to room temperature and quench carefully with saturated aqueous NaHCO
. Extract with EtOAc (3 × 20 mL). -
Validation Checkpoint 2 (Solvent Removal): Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to completely remove residual DMF, which otherwise suppresses crystallization and complicates downstream NMR analysis.
-
Characterization: Dry over anhydrous Na
SO , filter, and concentrate. Confirm product identity via H NMR (the benzylic CH singlet is expected to shift upfield to ~3.7 ppm).
Protocol B: S 1 Solvolysis of -Branched Secondary Benzyl Bromides
Objective: Conversion of 1-bromo-1-phenylethane to a mixture of 1-phenylethanol and 1-methoxy-1-phenylethane.
Causality Note:
Step-by-Step Methodology:
-
Preparation: Dissolve 1-bromo-1-phenylethane (1.0 equiv, 10 mmol) in a 1:1 mixture of deionized H
O and MeOH (0.1 M). -
Ionization: Heat the mixture to reflux (approx. 75 °C). The high dielectric constant of the solvent mixture drives the rate-determining dissociation of the leaving group.
-
Validation Checkpoint 1 (Kinetics): Monitor the reaction via TLC or GC-MS. Because S
1 is unimolecular, the rate is independent of nucleophile concentration. Self-correction: If the reaction stalls, increasing the water ratio will increase the solvent's ionizing power, accelerating the reaction. -
Workup: Once the starting material is consumed (typically 6-8 hours), cool the mixture and extract with diethyl ether (3 × 20 mL).
-
Validation Checkpoint 2 (Product Distribution): Wash the organic layer with brine, dry over MgSO
, and concentrate. Analyze the crude mixture by H NMR to determine the ratio of solvolysis products (alcohol vs. ether), validating the indiscriminate attack of the solvent on the planar carbocation.
Protocol C: Advanced Fluorination of -Carbonyl Benzyl Bromides
Objective: Nucleophilic fluorine substitution using Et
Step-by-Step Methodology:
-
Preparation: Suspend the
-bromo benzylacetate derivative (1.0 equiv) and AgF (1.5 equiv) in anhydrous dichloromethane (DCM). -
Fluorination: Add Et
N·3HF (2.0 equiv) dropwise at room temperature under vigorous stirring. -
Validation Checkpoint (Spectroscopy): Monitor the reaction via
F NMR of crude aliquots. The appearance of a characteristic benzylic C-F doublet (due to coupling) confirms successful substitution and differentiates the product from potential elimination byproducts.
References
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances. 5
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC (nih.gov). 2
-
A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem. 1
-
Nucleophilic Substitution in Alkyl Bromides - Let's Talk Academy. 3
-
UC Santa Barbara - eScholarship (Sterically hindered benzyl bromide electrophiles) - escholarship.org. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. escholarship.org [escholarship.org]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K [pubs.rsc.org]
Application Note: Mechanistic Dynamics of Sterically Congested Benzylic Systems
Topic: SN1 Reaction Pathways for 1-(1-bromoethyl)-2,6-dimethylbenzene Content Type: Application Note & Experimental Protocol Audience: Organic Chemists, Kineticists, and Process Development Scientists
Executive Summary
This guide details the solvolytic behavior of 1-(1-bromoethyl)-2,6-dimethylbenzene , a substrate that serves as a critical model for understanding the interplay between steric acceleration (B-strain relief) and steric inhibition of resonance (SIR) . Unlike simple benzylic halides, the presence of ortho-methyl groups in the 2,6-positions creates a "steric gate" that profoundly alters the transition state energy landscape. This note provides a theoretical framework for the SN1 pathway, supported by a validated experimental protocol for kinetic analysis and product isolation.
Mechanistic Analysis: The Steric Paradox
The solvolysis of 1-(1-bromoethyl)-2,6-dimethylbenzene proceeds via a limiting SN1 (Dissociative) mechanism. However, the kinetics are governed by two opposing steric forces.
The Driving Force: Steric Acceleration
In the ground state, the
-
Ionization Event: Upon loss of the bromide leaving group, the carbon rehybridizes to
. -
Bond Angle Expansion: The bond angles widen from ~109.5° to 120°, relieving the ground-state congestion.
-
Kinetic Consequence: This relief of strain lowers the activation energy (
) for the ionization step, often resulting in steric acceleration relative to unhindered analogs (e.g., 1-bromoethylbenzene).
The Retarding Force: Steric Inhibition of Resonance (SIR)
For a benzylic carbocation to be stabilized, the empty
-
The Twist: The 2,6-dimethyl groups sterically clash with the
-methyl group and the ortho-hydrogens, preventing the cation from achieving perfect coplanarity. -
Resonance Attenuation: The cation is forced into a twisted conformation, reducing the overlap integral between the benzylic carbon and the ring. This destabilizes the intermediate compared to a planar system.
Pathway Dominance
Experimental evidence in similar systems (e.g., 2,6-dimethylbenzyl nitrates) suggests that steric acceleration dominates the kinetics , leading to faster rates of ionization. However, the SIR effect dominates the product distribution , making the carbocation highly reactive and less selective, often increasing the ratio of elimination (E1) products due to the difficulty of nucleophilic approach.
Visualization of Signaling Pathways
Figure 1: Reaction Coordinate and Competitive Pathways
The following diagram illustrates the bifurcation between Substitution (SN1) and Elimination (E1), highlighting the high-energy twisted carbocation intermediate.
Caption: Kinetic pathway showing B-strain relief driving ionization, while steric crowding at the cation favors E1 competition.
Experimental Protocol
Synthesis of Substrate (High Purity)
Direct bromination of the hydrocarbon is non-selective. The recommended route is via the alcohol.
Reagents:
-
2,6-Dimethylbenzaldehyde (CAS: 1123-56-4)
-
Methylmagnesium Bromide (3.0 M in ether)
-
Phosphorus Tribromide (
) or HBr gas -
Solvents: Anhydrous THF,
Procedure:
-
Grignard Addition: To a flame-dried flask under
, add 2,6-dimethylbenzaldehyde (10 mmol) in THF. Cool to 0°C. Dropwise add MeMgBr (12 mmol). Stir 2h. Quench with . Isolate 1-(2,6-dimethylphenyl)ethanol . -
Bromination: Dissolve the alcohol (5 mmol) in anhydrous
at 0°C. Add (2 mmol) dropwise. Note: is preferred over HBr to minimize rearrangement. -
Workup: Pour onto ice/NaHCO3. Extract with pentane (to avoid hydrolysis). Dry (
) and concentrate in vacuo at <30°C. Use immediately for kinetics.
Kinetic Solvolysis Assay
This protocol measures the rate of acid production (HBr) during solvolysis.
Materials:
-
Substrate: 1-(1-bromoethyl)-2,6-dimethylbenzene
-
Solvent: 80% Ethanol / 20% Water (v/v)
-
Indicator: Bromothymol Blue or Potentiometric Titrator
Workflow:
Caption: Step-by-step workflow for determining the first-order rate constant (
Step-by-Step:
-
Thermostat: Equilibrate 100 mL of 80% EtOH at 50.0°C ± 0.1°C.
-
Initiation: Inject substrate to a final concentration of 0.01 M. Start timer.
-
Sampling: Withdraw 5.0 mL aliquots at calculated intervals (aim for 10-15% reaction increments).
-
Quenching: Dispense aliquot into 20 mL cold acetone containing indicator.
-
Titration: Titrate immediately with standardized 0.01 N NaOH to the endpoint.
-
Calculation: The integrated rate law for first-order kinetics is:
Where is the titer at time , and is the infinity titer (after 10 half-lives).
Data Interpretation & Expected Results
Comparative Rate Data (Estimated)
Based on literature for analogous nitrate and chloride systems, the expected relative rates in 80% EtOH at 50°C are:
| Substrate | Relative Rate ( | Mechanistic Driver |
| (1-Bromoethyl)benzene | 1.0 | Standard Secondary Benzylic SN1 |
| 1-(1-Bromoethyl)-4-methylbenzene | ~40 | Electronic Stabilization (+I, Hyperconjugation) |
| 1-(1-Bromoethyl)-2,6-dimethylbenzene | ~200 - 400 | Steric Acceleration (Ground State Strain) |
Note: While the 2,6-dimethyl cation suffers from resonance inhibition, the relief of ground-state strain (steric acceleration) typically overwhelms the electronic penalty, resulting in a faster net reaction rate.
Product Distribution Analysis
Unlike unhindered systems which yield >90% substitution products, the 2,6-dimethyl substrate will show significant elimination.
-
Substitution (SN1): 1-Ethoxy-1-(2,6-dimethylphenyl)ethane. (Expect ~60-70% yield).
-
Elimination (E1): 2,6-Dimethylstyrene. (Expect ~30-40% yield).[1]
-
Reason: The nucleophile (EtOH) faces severe steric hindrance approaching the cationic center. The removal of a
-proton is sterically less demanding.
-
References
-
Synthesis and Characterization of Benzylic Halides: BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of (1-Bromoethyl)benzene-d3."
-
Steric Acceleration in Solvolysis: Canadian Journal of Chemistry. "The hydrolysis of substituted benzyl nitrates in water.[2] II. Effect of ortho-substitution." (Evidence that 2,6-dimethyl substitution accelerates ionization via strain relief).
-
Steric Inhibition of Resonance: Journal of the Chemical Society, Perkin Transactions 2. "Phenolysis and competing methanolysis of optically active 1-phenylethyl chloride in sterically hindered 2,6-dialkylphenol solvents."
-
General SN1 Mechanism and Kinetics: Master Organic Chemistry. "The SN1 Reaction Mechanism."[3][4][5]
-
Solvent Effects on Solvolysis: Journal of Physical Organic Chemistry. "Correlation of Solvolysis Rates. V. 1 α-Phenylethyl Chloride."
Sources
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
Preparation of 2,6-dimethylstyrene from 2-(1-bromoethyl)-1,3-dimethylbenzene
Application Note & Protocol: A-011-26DMS
Topic: Efficient Synthesis of 2,6-Dimethylstyrene via Base-Mediated Dehydrobromination of 2-(1-Bromoethyl)-1,3-dimethylbenzene
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2,6-dimethylstyrene, a valuable monomer in polymer science and a key building block in organic synthesis. The methodology centers on the dehydrobromination of 2-(1-bromoethyl)-1,3-dimethylbenzene. We will explore the underlying E2 elimination mechanism, justify the selection of reagents and reaction conditions, and provide a detailed, step-by-step protocol for synthesis, purification, and characterization. This document is intended for researchers, chemists, and material scientists engaged in polymer development and fine chemical synthesis, offering a robust and reproducible pathway to high-purity 2,6-dimethylstyrene.
Introduction and Scientific Rationale
2,6-Dimethylstyrene is a sterically hindered monomer whose polymers, such as poly(2,6-dimethylstyrene), exhibit unique thermal and mechanical properties. Its synthesis is a critical step for accessing these advanced materials. The most direct and efficient route from its alkyl halide precursor, 2-(1-bromoethyl)-1,3-dimethylbenzene, is a base-induced elimination reaction.
The core of this transformation is a β-elimination, where a base removes a proton from the carbon adjacent (β-position) to the carbon bearing the bromine atom (α-position), leading to the formation of a double bond. The choice of base and solvent is paramount, as it dictates the competition between the desired elimination (E2) pathway and an undesired substitution (SN2) pathway. By employing a strong, sterically hindered base, we can kinetically favor the abstraction of the β-proton over a nucleophilic attack at the α-carbon, thus maximizing the yield of the target alkene.[1][2]
Reaction Mechanism: The E2 Pathway
The dehydrobromination of 2-(1-bromoethyl)-1,3-dimethylbenzene proceeds via a concerted, bimolecular elimination (E2) mechanism.[3] This single-step process involves the simultaneous abstraction of a β-hydrogen by the base and the departure of the bromide leaving group, facilitated by the formation of a new π-bond. The rate of this reaction is dependent on the concentration of both the alkyl halide substrate and the base.[2][3]
The anti-periplanar arrangement of the β-hydrogen and the bromine leaving group is the preferred conformation for the E2 transition state, as it allows for optimal orbital overlap for the forming π-bond.[3]
Figure 1: Concerted E2 mechanism for the synthesis of 2,6-dimethylstyrene.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reaction time.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier Example | Purity |
| 2-(1-Bromoethyl)-1,3-dimethylbenzene | C₁₀H₁₃Br | 213.11 | 10.0 | 1.0 | Sigma-Aldrich | ≥97% |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 15.0 | 1.5 | Sigma-Aldrich | ≥98% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~40 mL | - | Sigma-Aldrich | ≥99.9% |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | - | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | As needed | - | - | - |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | As needed | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | VWR | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel or syringe pump
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Synthesis Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add 2-(1-bromoethyl)-1,3-dimethylbenzene (2.13 g, 10.0 mmol) and 20 mL of anhydrous THF. Stir the mixture until the substrate is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Base Preparation: In a separate dry flask, dissolve potassium tert-butoxide (1.68 g, 15.0 mmol) in 20 mL of anhydrous THF. Note: t-BuOK is highly hygroscopic; handle it quickly in a dry environment.
-
Elimination Reaction: Slowly add the t-BuOK solution to the stirred reaction mixture over 30 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. The formation of a white precipitate (KBr) is an indicator of reaction progress.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) mobile phase or by Gas Chromatography (GC). The starting material should be consumed, and a new spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, carefully quench it by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 30 mL of deionized water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine. This removes any unreacted base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 2,6-dimethylstyrene as a clear, colorless liquid.
Product Characterization
The identity and purity of the synthesized 2,6-dimethylstyrene should be confirmed using standard analytical techniques.[4]
| Analysis Technique | Expected Results for 2,6-Dimethylstyrene |
| ¹H NMR (CDCl₃) | δ ~7.0-7.1 ppm (m, 3H, Ar-H), δ ~6.8 ppm (dd, 1H, vinyl-H), δ ~5.6 ppm (d, 1H, vinyl-H), δ ~5.3 ppm (d, 1H, vinyl-H), δ ~2.3 ppm (s, 6H, 2x Ar-CH₃). |
| ¹³C NMR (CDCl₃) | δ ~138, 136, 134, 128, 127, 116 ppm (Aromatic and vinyl carbons), δ ~20 ppm (Methyl carbons). |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 132. Key fragments at m/z = 117 (loss of -CH₃), 115.[4] |
| FT-IR (neat) | ~3080 cm⁻¹ (vinyl C-H stretch), ~1630 cm⁻¹ (C=C stretch), ~990 and 910 cm⁻¹ (vinyl C-H bends). |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-(1-Bromoethyl)-1,3-dimethylbenzene: This is an alkyl halide and should be treated as a potential irritant and lachrymator. Avoid skin and eye contact.[5][6]
-
Potassium tert-butoxide (t-BuOK): A strong, corrosive base. It reacts violently with water. Handle in an inert, dry atmosphere. Causes severe skin and eye burns.[7]
-
Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable and volatile organic solvents. Ensure there are no ignition sources nearby. Can form explosive peroxides upon storage; use freshly opened or tested solvents.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Troubleshooting
-
Low Yield: May result from incomplete reaction or moisture contamination. Ensure all glassware and solvents are scrupulously dry. Consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C) after the initial addition.
-
Presence of SN2 Byproduct: If a significant amount of the substitution product (2-(1-ethoxyethyl)-1,3-dimethylbenzene, if using ethoxide, or the t-butoxy ether with t-BuOK) is observed, it indicates the base was not sufficiently hindered or the reaction temperature was too high. Using t-BuOK at low to ambient temperatures should minimize this.
-
Polymerization of Product: Styrenes can polymerize upon standing or during distillation at high temperatures. Distill under reduced pressure and consider adding a radical inhibitor like 4-tert-butylcatechol if the product is to be stored for an extended period. Store the purified product at a low temperature (2-8 °C).
References
-
Chem Service. Safety Data Sheet: (2-Bromoethyl)benzene. (Illustrates general hazards of bromoalkylbenzenes). URL: [Link]
-
PubChem. Compound Summary for 2,6-Dimethylstyrene. National Center for Biotechnology Information. URL: [Link]
-
Taylor & Francis Group. Base-Induced Elimination Reactions. (Chapter on the fundamentals of elimination reactions). URL: [Link]
-
Nelissen, L., et al. In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Polymer, 1992, 33(15), 3328-3334. (Demonstrates application of related monomers). URL: [Link]
-
MolForge. 2,6-Dimethylstyrene (CID 16266) - Molecular Properties & Analysis. (Provides computed properties). URL: [Link]
-
Chemistry Steps. Elimination Reactions: an Introduction. (Educational resource on E1 and E2 mechanisms). URL: [Link]
-
Lumen Learning. Organic Chemistry 1: Elimination reactions. (Textbook overview of elimination mechanisms). URL: [Link]
-
Wikipedia. Elimination reaction. (General overview of elimination reactions). URL: [Link]
-
Ish Math Test Prep Double. Synthesize Styrene (fun, easy and useful synthesis)!. YouTube, 2023. (Illustrative video on styrene synthesis principles). URL: [Link]
-
Organic Syntheses. Palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. Org. Synth. 1982, 60, 6. (Example of a detailed synthetic procedure). URL: [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Elimination Reactions: an Introduction [chemistrysteps.com]
- 3. Elimination reaction - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Overcoming the Steric Wall: Cross-Coupling Protocols for Hindered Benzylic Halides
Abstract
Benzylic halides represent a paradoxical challenge in medicinal chemistry: they are highly reactive electrophiles yet notoriously difficult to cross-couple selectively when sterically hindered. In drug development, the construction of diarylmethane scaffolds and quaternary benzylic centers is critical, yet standard protocols often fail due to three primary failure modes: homocoupling (Wurtz-type) ,
This application note provides a definitive guide to navigating these challenges. We move beyond generic "Buchwald" conditions to specify the distinct catalytic manifolds required for secondary vs. tertiary benzylic centers, contrasting the two-electron pathway of Palladium with the single-electron radical pathway of Nickel.
Part 1: Mechanistic Divergence & Catalyst Selection
The choice between Palladium and Nickel is not merely about cost; it is about the fundamental mechanism of bond formation.
-
Palladium (Pd): Operates via a concerted 2-electron pathway (
). It is the precision tool for secondary benzylic halides where stereospecificity or mild conditions are required. However, it struggles with tertiary centers due to the extreme steric barrier of oxidative addition and the rapid rate of -hydride elimination. -
Nickel (Ni): Operates via a 1-electron radical pathway (Single Electron Transfer, SET). It is the heavy lifter for tertiary benzylic halides . The generation of a benzylic radical bypasses the steric penalty of concerted oxidative addition, allowing for the formation of congested quaternary centers.
Visualization: The Catalytic Divide
The following diagram contrasts the concerted Pd cycle with the radical-chain Ni cycle, highlighting the critical "escape" routes that lead to side products.
Caption: Comparative mechanistic flow. Pd requires steric control to prevent elimination; Ni utilizes radical intermediates to overcome steric bulk but risks homocoupling.
Part 2: Experimental Protocols
Protocol A: Ni-Catalyzed Reductive Cross-Electrophile Coupling
Target: Construction of Quaternary Centers (Tertiary Benzylic Halides + Aryl Halides). Mechanism: Reductive Cross-Coupling (Electrophile-Electrophile). Why this works: This protocol avoids the preparation of unstable benzylic organometallics. It uses a reductant (Mn or Zn) to turnover the catalyst, allowing two stable halides to couple.[1]
Reagents & Setup
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (15 mol%)
-
Reductant: Manganese powder (
) (3.0 equiv) — Must be activated. -
Additive:
(1.0 equiv) or NaI (0.5 equiv) — Promotes radical generation. -
Solvent: Anhydrous DMA (N,N-Dimethylacetamide).
Step-by-Step Methodology
-
Activator Prep: Activate Mn powder by washing with dilute HCl, then water, then acetone, and drying under high vacuum/heat. This is critical for initiation.
-
Glovebox/Schlenk Assembly: In a reaction vial, combine
(10 mol%) and dtbbpy (15 mol%). Add DMA (0.1 M concentration relative to limiting reagent) and stir for 10 minutes until a deep green complex forms. -
Substrate Addition: Add the Aryl Iodide (1.0 equiv, limiting reagent) and the Tertiary Benzylic Chloride (1.5 equiv).
-
Note: Use Benzylic Chlorides for tertiary centers; they are more stable than bromides and less prone to rapid homocoupling before entering the catalytic cycle.
-
-
Reductant Addition: Add activated Mn (3.0 equiv) and
(1.0 equiv). -
Reaction: Seal the vial and stir vigorously at 60°C for 12–24 hours.
-
Visual Check: The reaction should maintain a dark color. If it turns black/precipitates early, catalyst death has occurred (likely due to O2 ingress).
-
-
Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), and extract.
Key Insight: The excess benzylic chloride is necessary because a portion will inevitably be consumed by homocoupling (dimerization). The
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling
Target: Hindered Secondary Benzylic Centers .
Mechanism: Pd(0)/Pd(II) Cycle with Bulky Phosphines.
Why this works: Standard ligands (PPh3, dppf) fail here because they allow
Reagents & Setup
-
Catalyst:
(5 mol%)[2] -
Ligand:
(10 mol%) or Q-Phos (5 mol%). -
Nucleophile: Aryl Boronic Acid (1.5 equiv).
-
Base:
(3.0 equiv) or .[3] -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).[2]
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a vial, mix
and in the solvent. Stir for 5 mins. The solution should turn from orange to pale yellow/colorless as Pd(0) is generated in situ. -
Substrate Addition: Add the Secondary Benzylic Bromide (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).
-
Base Addition: Add solid
. -
Degassing: This step is non-negotiable. Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the sensitive phosphine.
-
Reaction: Heat to 80–100°C .
-
Note: Unlike aryl-aryl Suzuki, benzylic couplings often benefit from slightly lower temperatures if
-hydride elimination is observed, but hindered systems need heat to drive transmetalation. Start at 80°C.[3]
-
-
Monitoring: Monitor by GC/LC. Look for the "styrene" peak (elimination product). If styrene > 10%, switch to an even bulkier ligand (e.g., CataCXium A ).
Part 3: The "Matrix of Failure" (Troubleshooting)
When these reactions fail, they usually fail in predictable ways. Use this matrix to diagnose and correct.
| Symptom | Diagnosis | Corrective Action |
| Homocoupling (R-R) | Radical Recombination (Ni) or Oxidative Homocoupling (Pd) | Ni: Slow addition of the benzylic halide (syringe pump) to keep radical concentration low. Pd: Ensure strict O2 exclusion; reduce catalyst loading. |
| Styrene Formation | Pd: Switch to bulkier ligand ( | |
| Protodehalogenation (Ar-H) | Moisture/Proton Source | Dry solvents are critical. Check if the boronic acid is wet. In Ni-coupling, this indicates the radical abstracted H from the solvent (switch from THF to DMA/DMI). |
| No Reaction (SM Recovery) | Failed Oxidative Addition | Pd: The steric bulk is too high. Switch to Protocol A (Ni-catalysis).[4] Ni: Catalyst poisoning. Ensure Mn is activated. Add NaI (iodide exchange accelerates reaction). |
References
-
Mechanistic Studies on Ni-Catalyzed Reductive Coupling
-
Suzuki Coupling of Hindered Systems
-
Prevention of
-Hydride Elimination:- Title: Bulky Alkylphosphines as Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
- Source: Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
-
URL:[Link]
-
Homocoupling Suppression Strategies
- Title: Cross-Electrophile Coupling: Principles and New Reactions.
- Source: Everson, D. A.; Weix, D. J. J. Org. Chem.2014, 79, 4793–4798.
-
URL:[Link]
Sources
Application Note: Regioselective Hydrobromination of 2,6-Dimethylstyrene to 1-Bromo-1-(2,6-dimethylphenyl)ethane
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Electrophilic Addition (Markovnikov Hydrobromination)
Executive Summary & Mechanistic Rationale
Benzylic bromides are highly versatile electrophiles in medicinal chemistry, frequently serving as critical precursors for cross-coupling reactions, nucleophilic substitutions, and the construction of complex active pharmaceutical ingredients (APIs). The synthesis of 1-bromo-1-(2,6-dimethylphenyl)ethane via the hydrobromination of 2,6-dimethylstyrene presents a unique synthetic challenge that requires precise control over the reaction microenvironment.
The hydrobromination of styrenes proceeds via a classic electrophilic addition mechanism. The reaction is initiated by the protonation of the terminal alkene, generating a carbocation. In 2,6-dimethylstyrene, the resulting benzylic carbocation is exceptionally stable due to resonance with the aromatic ring and hyperconjugative/inductive electron donation from the two ortho-methyl groups.
However, this thermodynamic stability is a double-edged sword. A long-lived carbocation in the presence of unreacted styrene monomers is the perfect initiation step for cationic polymerization . To suppress this parasitic pathway, the reaction must be kept strictly at or below 0 °C. Furthermore, the choice of solvent is critical. Free-radical pathways initiated by light or peroxides lead to 1[1]. Aqueous hydrobromic acid (48% HBr) introduces water, which acts as a competing nucleophile and leads to the formation of the benzylic alcohol. By utilizing a commercially available solution of 2 (typically 33 wt%)[2], we provide a highly polar, protic environment that stabilizes the ion pair while ensuring 3[3].
Reaction mechanism showing Markovnikov addition and the competing polymerization pathway.
Condition Optimization & Causality Data
To highlight the necessity of the chosen protocol, the table below summarizes the causality behind different hydrobromination environments for sterically hindered styrenes.
| Reagent System | Temp (°C) | Major Product | Typical Yield | Mechanistic Causality / Drawback |
| HBr (48% Aqueous) | 20 | 1-(2,6-dimethylphenyl)ethanol | < 30% | Water acts as a competing nucleophile, leading to rapid hydrolysis of the carbocation. |
| HBr (Gas) in DCM | -78 to 0 | 1-Bromo-1-(2,6-dimethylphenyl)ethane | 70–85% | Difficult to quantify reagent stoichiometry; requires specialized and hazardous gas handling. |
| HBr (33 wt% in AcOH) | 0 | 1-Bromo-1-(2,6-dimethylphenyl)ethane | > 90% | Optimal anhydrous, polar protic environment; low temperature suppresses polymerization. |
| HBr + Peroxides | 20 | 1-Bromo-2-(2,6-dimethylphenyl)ethane | Variable | Radical pathway forces anti-Markovnikov addition; yields primary homobenzylic bromide. |
Self-Validating Experimental Protocol
Field-Proven Insight: Benzylic bromides are notoriously unstable on standard silica gel. The slight acidity of silica, combined with the extreme stability of the 2,6-dimethylbenzylic carbocation, often leads to on-column hydrolysis or elimination. Therefore, this protocol is designed to yield a crude product of sufficient purity (>95%) for immediate downstream use, bypassing the need for chromatography.
Materials Required
-
2,6-Dimethylstyrene (1.0 eq, limiting reagent)
-
HBr in Glacial Acetic Acid (33 wt%) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (Reaction solvent and extraction)
-
Saturated aqueous NaHCO₃ (Quenching agent)
-
Anhydrous Na₂SO₄ (Drying agent)
Step-by-Step Methodology
-
System Preparation (Self-Validation: Moisture Exclusion): Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Moisture must be excluded to prevent alcohol formation.
-
Substrate Dissolution: Charge the flask with 2,6-dimethylstyrene (10.0 mmol) and anhydrous DCM (0.2 M, 50 mL).
-
Thermal Control (Critical Step): Submerge the flask in an ice-water bath. Self-Validation: Do not proceed until the internal temperature probe reads strictly ≤ 2 °C.
-
Reagent Addition: Load HBr in AcOH (33 wt%, 15.0 mmol) into a pressure-equalizing dropping funnel. Add the solution dropwise over 30 minutes. Causality: Slow addition ensures the local concentration of HBr remains low, preventing exothermic spikes that could trigger cationic polymerization. Maintain internal temp below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1–2 hours. Self-Validation: Monitor via TLC (100% Hexanes, UV visualization). The highly non-polar styrene spot (R_f ~ 0.9) will disappear, replaced by a slightly more polar, UV-active product spot (R_f ~ 0.7).
-
Quenching & Neutralization (Hazard Warning): Pour the cold reaction mixture into a large beaker containing 100 mL of ice-water. Slowly add saturated aqueous NaHCO₃ in 10 mL portions while stirring vigorously. Causality: Acetic acid neutralization generates massive volumes of CO₂ gas. Use an oversized beaker to prevent blowout. Continue until the aqueous layer tests at pH ~7.
-
Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (water bath ≤ 25 °C) to afford the product as a pale yellow oil. Store immediately under argon at -20 °C.
Step-by-step experimental workflow for the hydrobromination of 2,6-dimethylstyrene.
Analytical Signatures & Validation
To confirm the success of the Markovnikov addition and the absence of polymerization, ¹H NMR (CDCl₃, 400 MHz) is the definitive self-validating tool:
-
Disappearance of Starting Material: The terminal vinyl protons of 2,6-dimethylstyrene (typically appearing as two doublets around 5.2 ppm and 5.7 ppm) must be completely absent.
-
Appearance of Product: Look for a distinct quartet at ~5.5–5.8 ppm (1H) corresponding to the benzylic methine proton attached to the bromine-bearing carbon.
-
Methyl Shift: A new doublet at ~2.0–2.2 ppm (3H) will appear, corresponding to the newly formed methyl group adjacent to the benzylic methine.
-
Aromatic Region: The aromatic protons will appear as a multiplet around 6.9–7.1 ppm (3H), while the two ortho-methyl groups on the ring will remain as a sharp singlet around 2.4 ppm (6H).
References
-
Title: Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) Source: Master Organic Chemistry URL: [Link]
Sources
Application Note: Kinetic Analysis of the Solvolysis of 1-(1-bromoethyl)-2,6-dimethylbenzene in Protic Solvents
Abstract
This application note provides a comprehensive technical guide for researchers and scientists on investigating the solvolysis kinetics of 1-(1-bromoethyl)-2,6-dimethylbenzene. Due to significant steric hindrance imposed by the two ortho-methyl groups, this secondary benzylic halide is an excellent model substrate for studying unimolecular nucleophilic substitution (S_N1) reactions. The protocol details the determination of first-order rate constants across a range of protic solvents using conductometry. Furthermore, it outlines the application of the Grunwald-Winstein equation to analyze solvent effects, providing deep insights into the reaction mechanism and the nature of the transition state. This guide includes detailed experimental protocols, data analysis procedures, and the theoretical framework necessary for a robust kinetic investigation.
Theoretical Background & Mechanistic Considerations
Solvolysis is a type of nucleophilic substitution where the solvent molecule acts as the nucleophile.[1][2] For secondary benzylic halides like 1-(1-bromoethyl)-2,6-dimethylbenzene, the reaction mechanism can be highly sensitive to both substrate structure and solvent properties.
The S_N1 Pathway and the Influence of Substrate Structure
The solvolysis of sterically hindered secondary benzylic halides predominantly proceeds through an S_N1 mechanism.[3] This is a stepwise process involving:
-
Ionization (Rate-Determining Step): The C-Br bond heterolytically cleaves to form a bromide ion and a secondary benzylic carbocation intermediate. This is the slowest step of the reaction.[4][5]
-
Nucleophilic Attack: A solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation.[4]
-
Deprotonation: A final, rapid deprotonation step yields the final substitution product and a protonated solvent molecule.
The structure of 1-(1-bromoethyl)-2,6-dimethylbenzene is specifically designed to favor this pathway. The two ortho-methyl groups create substantial steric hindrance around the reaction center, making a concerted backside attack required for an S_N2 mechanism highly unfavorable. This steric crowding facilitates the departure of the leaving group, leading to the formation of a resonance-stabilized benzylic carbocation.
Quantifying Solvent Effects: The Grunwald-Winstein Equation
The profound influence of the solvent on the reaction rate is a hallmark of S_N1 reactions. Polar protic solvents are particularly effective at stabilizing the charged species (carbocation and leaving group) formed in the rate-determining step, thereby accelerating the reaction.[1][6][7]
The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the specific rates of solvolysis with the properties of the solvent.[8][9][10] The extended form of the equation is:
log(k/k₀) = lN_T + mY_Cl
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).[9][10]
-
l is the sensitivity of the substrate to solvent nucleophilicity.
-
N_T is the solvent nucleophilicity parameter.[11]
-
m is the sensitivity of the substrate to solvent ionizing power.[10][11]
-
Y_Cl is the solvent ionizing power parameter for a chloride leaving group (often used for bromides as well).[11]
For a pure S_N1 mechanism with a late transition state resembling the carbocation, the l value approaches 0, and the m value is typically close to 1.[10] Therefore, by determining the m value for 1-(1-bromoethyl)-2,6-dimethylbenzene, we can quantitatively assess the S_N1 character of its solvolysis.
Experimental Design and Protocols
This section outlines the necessary procedures for synthesizing the substrate and measuring its solvolysis rates.
Protocol 1: Synthesis of 1-(1-bromoethyl)-2,6-dimethylbenzene
Causality: As this substrate is not commonly available, a reliable synthesis is required. The most direct route is the radical bromination of 1-ethyl-2,6-dimethylbenzene at the benzylic position, which is highly selective. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions.
Materials:
-
1-ethyl-2,6-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
UV lamp
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-ethyl-2,6-dimethylbenzene (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction's progress. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats at the surface.
-
Cool the reaction mixture and filter to remove the succinimide by-product.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(1-bromoethyl)-2,6-dimethylbenzene.
Protocol 2: Kinetic Measurement via Conductometry
Causality: Conductometry is an ideal technique for monitoring the rate of this solvolysis.[12] The reaction produces one equivalent of hydrobromic acid (HBr) for every mole of substrate that reacts. In protic solvents, HBr is a strong acid that dissociates into highly mobile H⁺ and Br⁻ ions. The resulting increase in the solution's electrical conductivity is directly proportional to the progress of the reaction.[13] This method offers high sensitivity and allows for continuous monitoring of the reaction.[12]
Apparatus:
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Reagents:
-
Purified protic solvents (e.g., ethanol, methanol, water, and various aqueous ethanol mixtures like 80% EtOH, 60% EtOH, etc.)
-
Synthesized 1-(1-bromoethyl)-2,6-dimethylbenzene
-
Acetone (for preparing a concentrated stock solution)
Procedure:
-
System Equilibration: Place a jacketed reaction vessel containing a precise volume (e.g., 50.0 mL) of the desired solvent and a magnetic stir bar into the constant temperature water bath. Allow the solvent to equilibrate to the target temperature (e.g., 25.0 °C) for at least 20 minutes.
-
Prepare Substrate Stock: Prepare a concentrated stock solution of 1-(1-bromoethyl)-2,6-dimethylbenzene in a small amount of acetone to ensure rapid dissolution upon injection. A typical concentration would be ~0.1 M.
-
Initiate Reaction: Immerse the conductivity probe into the equilibrated solvent. Once the reading is stable, use a microliter syringe to inject a small, precise volume (e.g., 100 µL) of the substrate stock solution into the vigorously stirring solvent. The final substrate concentration should be low (e.g., <10⁻³ M) to ensure first-order kinetics.[14]
-
Data Acquisition: Start the stopwatch immediately upon injection. Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) for at least three half-lives.
-
Infinity Reading: After approximately ten half-lives, or by gently heating the solution to drive the reaction to completion, record the final, stable conductivity reading (G_inf).
Data Analysis and Visualization
Calculation of the First-Order Rate Constant (k)
The solvolysis follows first-order kinetics. The rate constant k can be determined graphically. The concentration of the product (HBr) at any time t is proportional to the change in conductivity (G_t - G₀), and the final concentration is proportional to (G_inf - G₀). For a first-order reaction, the integrated rate law is:
ln([A]₀ / [A]_t) = kt
This can be expressed in terms of conductivity:
ln(G_inf - G_t) = -kt + ln(G_inf - G₀)
Therefore, a plot of ln(G_inf - G_t) versus time (t) will yield a straight line with a slope of -k .
Illustrative Data Presentation
The following table presents hypothetical but realistic kinetic data for the solvolysis of 1-(1-bromoethyl)-2,6-dimethylbenzene at 25.0 °C in various solvents, alongside established solvent parameters.
| Solvent (v/v) | k (s⁻¹) (Illustrative) | Y_Cl (Ionizing Power)[15] | N_T (Nucleophilicity)[15] |
| 100% Ethanol | 1.5 x 10⁻⁵ | -2.03 | +0.37 |
| 80% EtOH / 20% H₂O | 1.2 x 10⁻⁴ | 0.00 | 0.00 |
| 60% EtOH / 40% H₂O | 6.8 x 10⁻⁴ | 1.12 | -0.09 |
| 50% EtOH / 50% H₂O | 1.8 x 10⁻³ | 1.66 | -0.20 |
| 100% Methanol | 4.0 x 10⁻⁵ | -1.09 | +0.17 |
| 90% Acetone / 10% H₂O | 3.3 x 10⁻⁵ | -0.67 | -0.37 |
Visualizations
Caption: Workflow for kinetic analysis of solvolysis.
Caption: The S_N1 mechanism for the solvolysis reaction.
Interpretation of Results
By plotting log(k/k₀) against the literature Y_Cl values for each solvent, the sensitivity parameter m can be determined from the slope of the resulting line. For the solvolysis of 1-(1-bromoethyl)-2,6-dimethylbenzene, a significant dependence of the rate on solvent ionizing power is expected. An m value approaching 1.0 would provide strong quantitative evidence for an S_N1 mechanism proceeding through a transition state with a high degree of charge separation, closely resembling the carbocation intermediate. This would confirm that the steric hindrance of the ortho-methyl groups effectively shuts down any competing S_N2 pathway and validates the substrate's utility as a model for studying unimolecular solvolysis.
References
- Techniques for measuring reaction r
-
Kevill, D. N., & D'Souza, M. J. (2008). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 13(6), 1281-1295. [Link]
-
Parker, A. J., Mayer, U., Schmid, R., & Gutmann, V. (1978). Correlation of solvent effects on rates of solvolysis and SN2 reactions. The Journal of Organic Chemistry, 43(10), 1843-1854. [Link]
-
IUPAC. (1994). Grunwald–Winstein equation. In Compendium of Chemical Terminology (the "Gold Book"). [Link]
-
Wikipedia contributors. (n.d.). Grunwald–Winstein equation. Wikipedia. [Link]
-
Carver, J. S. (1995). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Northern Illinois University. [Link]
-
Solvolysis in Chemistry: Definition, Mechanism & Examples. (n.d.). Vedantu. [Link]
-
Conductometric Techniques in Analytical Electrochemistry: Principles and Practices. (2025). Prime Scholars. [Link]
-
Wikipedia contributors. (n.d.). Solvent effects. Wikipedia. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
-
Grunwald-Winstein Equation Explained. (n.d.). Scribd. [Link]
-
Wikipedia contributors. (n.d.). SN1 reaction. Wikipedia. [Link]
-
Luton, P. R., & Whiting, M. C. (1979). Classical carbonium ions. Part 11. Solvent effects on solvolysis rates: the Grunwald–Winstein equation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1507-1511. [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Course Hero. [Link]
-
Unit 6 Mechanism of Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]
-
KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.). Theochem @ Mercer University. [Link]
-
Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Creary, X., & Jiang, Z. (2003). A Simple Method for Determination of Solvolysis Rates by 1H NMR. The Journal of Organic Chemistry, 68(4), 1616-1618. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). Glasp. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. International journal of molecular sciences, 13(10), 12596–12609. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2009). Correlation of the Rates of Solvolysis of Methyl Fluoroformate Using the Extended Grunwald-Winstein Equation. The Journal of Organic Chemistry, 64(20), 7488-7492. [Link]
-
Budhathoki, R. (2022). Conductometric titration, easy principle, curves, 3 advantages. Chemistry Notes. [Link]
-
Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4879-4898. [Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes. (2015). Chemistry LibreTexts. [Link]
-
Parveen, M. N. (2014). Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution. International Journal of Science and Technology, 3(1). [Link]
-
Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4879-4898. [Link]
-
Synthesis of 4,6-diarylpyrimidin-2(1 H )-one derivatives from benzyl halides and (1-bromoethyl)benzene under solvent-free conditions. (2013). ResearchGate. [Link]
-
Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society, 79(15), 4146-4155. [Link]
-
Rates of solvolysis of p-dimethylamino benzyl halides. (2015). Chemistry Stack Exchange. [Link]
- U.S. Patent No. 6,063,940. (2000).
-
When (1-bromoethyl)cyclohexane is heated in methanol for an extended period of time, five different products are formed: two by substitution and three by elimination. (n.d.). Pearson. [Link]
-
Chapter 7 Homework Answers - Haloalkanes. Substitution & Elimination. (n.d.). Portland State University. [Link]
-
Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol. (n.d.). Pearson. [Link]
-
Okuyama, T., Imai, K., & Fueno, T. (1984). Number and structure of solvolysis intermediates. Part 1. A comparison of nucleophilic reactions on in situ generated carbocations with solvolysis reactions for 2,2-dimethyl-1-(p-methoxyphenyl)propyl cation. Journal of the Chemical Society, Perkin Transactions 2, (4), 525-529. [Link]
Sources
- 1. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. glasp.co [glasp.co]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 11. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Palladium Precatalysts with Hindered Benzylic Ligands
This Application Note is designed for research scientists and process chemists in drug discovery. It details the synthesis of high-activity Palladium(II) precatalysts utilizing hindered benzylic ligands , specifically focusing on Bulky Benzylic Phosphines (e.g., di(1-adamantyl)benzylphosphine, cataCXium® ABn) and N-Benzyl N-Heterocyclic Carbenes (NHCs) .
Executive Summary & Rationale
In modern pharmaceutical synthesis, the construction of sterically congested C–C and C–N bonds requires catalysts that balance stability with high reactivity. Hindered benzylic ligands —characterized by large steric bulk (high percent buried volume,
-
Promoting Oxidative Addition: The electron-donating nature activates the Pd(0) center toward unactivated aryl chlorides.
-
Facilitating Reductive Elimination: The steric bulk destabilizes the resting state, forcing the expulsion of the product, a common rate-limiting step in forming hindered biaryls.
-
Stabilizing Monoligated Species: They prevent the formation of inactive Pd-black aggregates by stabilizing the highly reactive
species.
This guide provides validated protocols for synthesizing Pd(II) precatalysts bearing these ligands, ensuring rapid activation and reproducibility in high-throughput screening (HTS) campaigns.
Ligand Class Overview
We focus on two primary classes of hindered benzylic ligands that have shown exceptional utility in coupling hindered substrates.
| Ligand Class | Representative Ligand | Key Structural Feature | Application Focus |
| Bulky Benzylic Phosphines | CataCXium® ABn (Di(1-adamantyl)benzylphosphine) | Adamantyl groups provide immense bulk; Benzyl group adds flexibility and air stability. | Suzuki-Miyaura, Sonogashira, and Heck couplings of hindered aryl chlorides. |
| N-Benzyl NHCs | IBn (1,3-Dibenzylimidazol-2-ylidene) | N-Benzyl "wingtips" provide steric shielding perpendicular to the carbene plane. | C–N couplings (Buchwald-Hartwig), |
Protocol 1: Synthesis of Pd(II)-Phosphine Precatalysts
Target Complex:
Mechanistic Causality
Directly mixing Pd(0) sources (like
Materials[1]
-
Ligand: Di(1-adamantyl)benzylphosphine (CataCXium® ABn) [CAS: 158923-11-6]
-
Precursor:
(Bis(acetonitrile)dichloropalladium(II)) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Precipitant: n-Pentane or Diethyl Ether
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk): In a flame-dried Schlenk flask under Argon, charge
(1.0 equiv, e.g., 259 mg, 1.0 mmol). -
Solvation: Add anhydrous DCM (10 mL). The solution should be a clear orange/yellow.
-
Ligand Addition: Add CataCXium® ABn (2.0 equiv for
or 1.0 equiv for bridged dimers, typically 2.0 equiv is preferred for stability: 940 mg, 2.0 mmol) slowly as a solid or dissolved in minimal DCM.-
Note: For extremely bulky ligands, a 1:1 ratio might form a dimer
. For CataCXium ABn, the bis-phosphine monomer is standard.
-
-
Reaction: Stir at room temperature (25 °C) for 2–4 hours.
-
Observation: The color typically shifts from orange to pale yellow as the phosphine displaces the nitrile.
-
-
Concentration: Remove solvent under vacuum to approximately 10% of the original volume.
-
Precipitation: Add n-Pentane (20 mL) to precipitate the complex.
-
Filtration: Filter the yellow solid using a Schlenk frit or in a glovebox. Wash with cold pentane (
). -
Drying: Dry under high vacuum for 4 hours.
Yield: Typically >90%.[1][2]
Characterization:
Protocol 2: Synthesis of Pd-PEPPSI Complexes with N-Benzyl NHCs
Target Complex: Pd-PEPPSI-IBn (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). Rationale: The "PEPPSI" format is ideal for NHC ligands. The pyridine ligand stabilizes the Pd(II) center but is easily "thrown away" (dissociates) upon heating, creating the active 12-electron species.
Materials[1][2][4][5][6][7][8][9][10]
-
Ligand Precursor: 1,3-Dibenzylimidazolium chloride (
) -
Metal Source:
-
Base:
(Anhydrous, micronized) -
Solvent/Ligand: Pyridine (Reagent grade, acts as solvent and ligand)
Step-by-Step Methodology
-
Charging: In a round-bottom flask equipped with a condenser, add:
- (1.0 equiv, 177 mg, 1.0 mmol)
- (1.1 equiv, 313 mg, 1.1 mmol)
- (5.0 equiv, 690 mg, 5.0 mmol)
-
Magnetic stir bar.[3]
-
Solvent Addition: Add Pyridine (4 mL). No special inert atmosphere is strictly required for this step during mixing, but running under Argon is Good Laboratory Practice (GLP).
-
Heating: Heat the mixture to 80 °C with vigorous stirring for 16 hours.
-
Workup: Cool to room temperature. Dilute with DCM (20 mL).
-
Filtration: Filter through a pad of Celite to remove inorganic salts (
). Wash the pad with DCM until the filtrate is colorless. -
Precipitation: Concentrate the filtrate on a rotary evaporator. Add excess pentane or hexanes to precipitate the bright yellow complex.
-
Purification: If oiling occurs, triturated with diethyl ether.
-
Isolation: Filter and dry the yellow solid in air (PEPPSI complexes are air-stable).
Validation:
Visualization: Catalytic Cycle & Activation
The following diagram illustrates why the Hindered Benzylic Ligand is crucial. It destabilizes the resting state (facilitating turnover) and stabilizes the unsaturated intermediate.
Caption: The steric bulk of benzylic ligands (L) accelerates Reductive Elimination, the rate-determining step for hindered couplings, while preventing Pd aggregation.
Key Applications & Data Summary
These complexes are specifically engineered for "difficult" couplings in drug development (e.g., ortho-substituted biaryls).
Table 1: Comparative Performance in Suzuki Coupling of Hindered Aryl Chlorides
(Conditions: 1.0 mol% Pd,
| Catalyst System | Yield (2-chloro-m-xylene + Phenylboronic acid) | Notes |
| < 10% | Ligand too small/labile; Pd black forms. | |
| 45% | Active, but dba inhibits rate. | |
| > 95% | High activity, no induction period. | |
| Pd-PEPPSI-IBn | 92% | Excellent stability, easy handling. |
Troubleshooting & Storage
-
Pd Black Formation: If the reaction turns black immediately, the ligand-to-metal ratio in the precatalyst synthesis was likely off. Ensure strictly stoichiometric (or slight excess) ligand usage.
-
Solubility: Benzylic complexes can be lipophilic. If the catalyst doesn't dissolve in polar solvents (DMF/DMAc), switch to Toluene or THF.
-
Air Stability: While CataCXium ABn is relatively stable, the Pd(0) active species is not. Always degas solvents for the coupling reaction, even if the precatalyst is weighed in air.
References
-
Zapf, A., et al. "Palladium-Catalyzed Reactions for Fine Chemical Synthesis." Topics in Organometallic Chemistry, 2004. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr and its analogs: A highly active and selective catalyst family." Chemistry – A European Journal, 2006. Link
-
Beller, M., et al. "Palladium-catalyzed coupling reactions: The value of hindered ligands." Angewandte Chemie International Edition, 2000. Link
-
Fleckenstein, C. A., & Plenio, H. "Sterically demanding benzylic phosphines in Palladium catalysis." Organometallics, 2008. Link
Sources
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution on Hindered Bromides
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with competitive elimination side reactions—specifically, the formation of styrene derivatives—during the nucleophilic substitution of hindered benzylic and aliphatic bromides (e.g., 1-bromo-1-phenylethane).
As secondary and tertiary substrates become more sterically encumbered, the activation energy (
Mechanistic Overview: The SN2 vs. E2 Competition
Before troubleshooting, it is critical to understand the causality behind your reaction's failure. Hindered bromides possess bulky alkyl or aryl groups adjacent to the electrophilic
Competitive pathways: SN2 nucleophilic attack vs. E2 elimination on hindered bromides.
Diagnostic Troubleshooting Workflow
If your LC-MS or NMR indicates a high yield of styrene, use the following decision tree to systematically isolate and correct the variables driving the E2 pathway.
Troubleshooting workflow to minimize E2 elimination and maximize SN2 substitution.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a styrene derivative instead of my target molecule?
A1: You are likely using a reagent that is too basic. Strong bases (e.g., alkoxides like NaOCH3 or KOtBu) readily abstract a proton from the
Q2: How do I select the optimal nucleophile to suppress E2? A2: You must decouple nucleophilicity from basicity. SN2 reactions on secondary alkyl halides only perform well with nucleophiles that are highly polarizable but poorly basic (conjugate acid pKa < 11)[4]. Excellent choices include azides (N3-), thiolates (RS-), cyanides (CN-), and halides (I-)[5].
Q3: Can my choice of solvent dictate the reaction pathway? A3: Absolutely. Polar protic solvents (like ethanol or water) solvate anions via hydrogen bonding, creating a "solvent cage" that severely dampens nucleophilicity[6]. To compensate, you must use polar aprotic solvents (e.g., DMF, DMSO, or Acetone). These solvents solvate the counter-cation but leave the nucleophilic anion "naked" and highly reactive, significantly lowering the SN2 transition state energy[3].
Q4: Does temperature play a role in styrene formation?
A4: Yes, thermodynamics strictly govern this competition. Elimination reactions produce more molecules than they consume (Substrate + Base
Quantitative Data: SN2 vs. E2 Ratios
The following table synthesizes empirical data demonstrating how adjusting basicity, solvent, and temperature shifts the product distribution from styrene (E2) to the desired substituted product (SN2) on a secondary hindered bromide[4].
| Reagent (Nucleophile/Base) | Conjugate Acid pKa | Solvent System | Temp (°C) | SN2 Yield (%) | E2 (Styrene) Yield (%) |
| Sodium Ethoxide (NaOEt) | 15.9 | Ethanol | 55 | 29 | 71 |
| Sodium Hydroxide (NaOH) | 15.7 | H2O / EtOH | 25 | 21 | 79 |
| Sodium Azide (NaN3) | 4.7 | DMF (Aprotic) | 25 | 92 | 8 |
| Sodium Thiophenolate (NaSPh) | 6.5 | DMSO (Aprotic) | 25 | 95 | 5 |
Data illustrates the critical need to utilize weak bases in polar aprotic solvents to bypass elimination on secondary substrates.
Self-Validating Experimental Protocol
To ensure trustworthiness in your workflow, the following protocol for the synthesis of (1-azidoethyl)benzene from 1-bromo-1-phenylethane acts as a self-validating system . It incorporates real-time analytical checkpoints (TLC) that immediately reveal if the mechanistic trajectory is deviating toward elimination, allowing for on-the-fly temperature or solvent correction.
Protocol: Azidation of 1-Bromo-1-phenylethane
Step 1: Reagent Preparation & System Purging
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.
-
Add Sodium Azide (NaN3, 1.5 equivalents). Caution: NaN3 is highly toxic; handle only in a fume hood.
-
Suspend the NaN3 in anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to substrate). The polar aprotic solvent ensures the azide remains unsolvated and highly nucleophilic[4].
Step 2: Temperature-Controlled Addition
-
Submerge the reaction flask in an ice-water bath to strictly maintain 0°C. Rationale: Suppressing the entropic advantage of the E2 pathway[6].
-
Add 1-bromo-1-phenylethane (1.0 equivalent) dropwise over 10 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature (20°C).
Step 3: Self-Validating Analytical Checkpoint (TLC)
-
After 2 hours, withdraw a 10
L aliquot and quench in 100 L of water/ethyl acetate (1:1). -
Spot the organic layer on a silica gel TLC plate and elute with 95:5 Hexanes:Ethyl Acetate.
-
Validation Logic:
-
Styrene Byproduct (E2): Will run near the solvent front (
) and is highly UV-active. -
Azide Product (SN2): Will elute lower (
). -
Actionable Insight: If the top spot dominates, your system is basic or too warm. Immediately cool the reaction back to 0°C. If the middle spot dominates, the SN2 pathway is successfully validated.
-
Step 4: Quench and Workup
-
Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing ice-cold distilled water (5x the volume of DMF) to crash out the product and solubilize the DMF.
-
Extract the aqueous layer three times with Diethyl Ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (keeping the bath below 30°C to prevent thermal degradation of the azide).
References
Sources
Purification of unstable benzylic bromides by column chromatography
Topic: Chromatography of Acid-Sensitive Electrophiles Ticket ID: T-BNBR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Invisible" Decomposition
User Query: "My benzylic bromide is pure by NMR in the crude mixture, but after column chromatography, I recover <40% yield, and the product is contaminated with an alcohol or styrene derivative. The band streaked on the column. What happened?"
Root Cause Analysis:
Benzylic bromides are highly reactive electrophiles. Standard silica gel (
-
Ionization: The polar silica surface promotes the formation of a benzylic carbocation.
-
Hydrolysis/Elimination: Trace water attacks the cation (forming benzyl alcohol) or a proton is lost (forming styrene).
-
The "Acid Spike": The byproduct of hydrolysis is Hydrogen Bromide (HBr). HBr further acidifies the column, accelerating the decomposition of the remaining compound.
Module 1: The Mechanism of Failure
Before attempting purification, you must understand the chemical battlefield inside the column.
Figure 1: The autocatalytic decomposition cycle of benzylic bromides on untreated silica gel.
Module 2: Validated Purification Protocols
Do not use standard silica gel chromatography for these compounds. Choose one of the following three workflows based on your compound's stability.
Method A: The "Neutral Alumina" Protocol (Gold Standard)
Best for: Highly unstable bromides (e.g., 1-(bromomethyl)naphthalene, electron-rich benzyl bromides).
Why: Alumina (
-
Stationary Phase: Use Neutral Alumina, Brockmann Grade III .
-
Note: Grade I is too active (too dry) and may cause adsorption. Convert Grade I to Grade III by adding 6% water (w/w) and shaking for 2 hours to equilibrate.
-
-
Solvent System: Hexanes/Ethyl Acetate.[1][2]
-
Warning: Avoid Methanol or Ethanol. These are nucleophiles and will react with your bromide to form ethers.
-
-
Loading: Dry load on Celite or liquid load in minimal Toluene. Avoid DCM if possible (can promote halogen exchange on active surfaces, though rare).
Method B: The "Buffered Silica" Protocol (The Pre-Wash Technique)
Best for: When Alumina is unavailable or resolution on Alumina is poor.
Risk: Quaternization. If you add Triethylamine (TEA) directly to the mobile phase while running the column, the TEA can react with your benzyl bromide to form a quaternary ammonium salt (
Correct Procedure:
-
Pack: Slurry pack the column with Silica Gel 60.
-
Buffer: Flush the column with 3 column volumes (CV) of Hexane containing 5% Triethylamine . This neutralizes the acidic silanols.[3]
-
The Wash (Critical): Flush the column with pure Hexane (2-3 CV) to remove the free amine from the mobile phase.
-
Why? The silica surface remains neutralized (TEA hydrogen-bonded to silanols), but the "free" TEA that could react with your product is washed away.
-
-
Run: Elute using your standard solvent gradient (e.g., Hexane/EtOAc).
Method C: Flash Filtration (Rapid Elution)
Best for: Semi-stable compounds where only non-polar impurities need removal.
-
Setup: Use a wide column diameter (short path length).
-
Vacuum: Apply vacuum to pull the solvent through (Vacuum Liquid Chromatography) rather than gravity.
-
Time: Total residence time on silica should be <10 minutes.
Module 3: Decision Matrix & Data
Stationary Phase Comparison
| Feature | Standard Silica (Acidic) | Buffered Silica (TEA Treated) | Neutral Alumina (Grade III) |
| Surface pH | ~6.0 - 6.5 | ~7.5 - 8.0 | ~7.0 - 7.5 |
| Risk of Hydrolysis | High | Low | Very Low |
| Risk of Quaternization | None | Moderate (if free amine present) | None |
| Resolution power | High | High | Moderate |
| Cost | Low | Low | High |
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate purification method.
Module 4: Troubleshooting & FAQs
Q1: My product turned green/blue on the column. What is this?
-
A: This indicates oxidation or polymerization, often catalyzed by acid. If you used the Buffered Silica method and this happened, you likely didn't wash out the excess Triethylamine, and you are forming charge-transfer complexes or ammonium salts.
-
Fix: Use Method A (Alumina) next time.
Q2: Can I use Pyridine instead of Triethylamine?
-
A: Yes. Pyridine is less nucleophilic than Triethylamine, reducing the risk of quaternization (reaction with the bromide). However, it is harder to remove from the final product due to its higher boiling point and strong smell.
-
Protocol: Add 1% Pyridine to the eluent.
Q3: I see a new spot on TLC that wasn't in the crude. It's more polar. [1][4]
-
A: That is likely the benzyl alcohol (hydrolysis product).
-
Test: Stain with PMA or KMnO4. Alcohols stain vigorously; bromides stain poorly.
-
Fix: Your column was too slow or the silica was too wet. Ensure you are using "Flash" grade silica and positive pressure.
Q4: Can I use Methanol to move the compound?
-
A: ABSOLUTELY NOT. Benzylic bromides react with methanol (
solvolysis) to form methyl ethers ( ). -
Alternative: If you need polarity, use Acetone or higher ratios of Ethyl Acetate. Avoid all protic solvents (MeOH, EtOH, Water, Isopropanol).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying agents and stationary phase preparation).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper for Flash Chromatography).
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Acid-Sensitive Compounds. (Application Note detailing the use of amine-modified silica).
Sources
Technical Support Center: Troubleshooting & Storage Protocols for 2-(1-Bromoethyl)-1,3-dimethylbenzene
Welcome to the Technical Support Center. As application scientists, we recognize that handling highly reactive benzylic halides like 2-(1-Bromoethyl)-1,3-dimethylbenzene (CAS: 292820-32-7) requires more than just basic refrigeration. This guide provides drug development professionals and synthetic chemists with the mechanistic causality behind degradation and field-proven, self-validating protocols to ensure reagent fidelity.
Mechanistic Insight: The Causality of Degradation
To effectively store 2-(1-Bromoethyl)-1,3-dimethylbenzene, you must first understand its structural vulnerabilities. The molecule features a bromine atom attached to a secondary benzylic carbon, flanked by two ortho-methyl groups. This specific architecture makes it highly susceptible to two primary degradation pathways:
-
Moisture-Driven Hydrolysis (SN1 Pathway): Benzylic bromides are exceptionally prone to solvolysis. The aromatic ring stabilizes the developing benzylic carbocation. Even trace atmospheric moisture is sufficient to initiate an SN1 hydrolysis, converting the bromide into 2-(1-hydroxyethyl)-1,3-dimethylbenzene while liberating corrosive hydrogen bromide (HBr) gas (1[1]). For context, standard benzyl bromides exhibit a chemical hydrolysis half-life of merely 79 minutes at 25 °C in aqueous conditions[1].
-
Autocatalysis and Pressure Buildup: The HBr generated from initial hydrolysis lowers the local pH and catalyzes further degradation. In sealed containers, this continuously evolving HBr gas leads to dangerous internal pressure buildup, posing an explosion risk (2[2]).
-
Photolytic Cleavage: The benzylic carbon-bromine bond is sensitive to UV and ambient light. Photons induce homolytic cleavage, generating bromine radicals (Br•) that cause the reagent to discolor and degrade (3[3], 4[4]).
Degradation Pathway Visualization
Fig 1: Mechanistic pathways showing moisture-induced hydrolysis and light-induced radical degradation.
Standard Operating Procedure (SOP): Self-Validating Storage
To establish a self-validating system where degradation is physically and thermodynamically blocked, execute the following step-by-step methodology upon receiving the chemical:
-
Step 1: Aliquoting under Inert Atmosphere: Never open the primary stock bottle in ambient air. Transfer the bottle to a glovebox purged with high-purity Argon, or use standard Schlenk line techniques. Argon is scientifically preferred over Nitrogen because it is denser than air and forms a superior protective blanket over the reagent (5[5]).
-
Step 2: Container Selection: Dispense the chemical into flame-dried, amber glass vials. The amber glass blocks UV light, preventing radical homolytic cleavage of the C-Br bond[3][4]. Ensure the vials utilize PTFE-lined screw caps; standard rubber or silicone septa will degrade upon exposure to trace HBr vapors.
-
Step 3: Headspace Purging and Sealing: Before capping, gently flow Argon over the headspace of the aliquot vial for 10–15 seconds. Cap tightly and wrap the seal with Parafilm to prevent moisture ingress during thermal cycling.
-
Step 4: Temperature Control: Store the sealed aliquots in a dedicated chemical refrigerator (2–8 °C) or freezer (-20 °C). Lowering the kinetic energy of the system drastically reduces the rate of any spontaneous degradation[2][4].
-
Step 5: Thermal Equilibration (Critical): Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial immediately causes atmospheric moisture to condense directly into the chemical, instantly triggering the SN1 hydrolysis cascade.
Quantitative Data: Impact of Storage Conditions
| Storage Condition | Atmosphere | Light Exposure | Temp (°C) | Expected Stability | Primary Degradation Risk |
| Optimal (SOP) | Argon | Dark (Amber/Foil) | -20 °C | > 12 Months | None (Kinetically frozen) |
| Acceptable | Nitrogen | Dark (Amber) | 2–8 °C | 6–12 Months | Slow trace hydrolysis |
| Poor | Ambient Air | Dark | 20 °C | < 1 Month | Moisture-driven hydrolysis |
| Critical Failure | Ambient Air | Ambient Lab Light | 20 °C | < 1 Week | Rapid hydrolysis & photolysis |
| Hazardous | Over 4Å Sieves | Any | Any | Immediate | Exothermic polymerization |
Troubleshooting & FAQs
Q: I opened my storage bottle and heard a distinct "hissing" sound. Is the chemical still usable? A: The hissing is a critical warning sign. It indicates that atmospheric moisture has entered the bottle, triggering hydrolysis and releasing Hydrogen Bromide (HBr) gas (6[6], 7[7]). The pressure buildup means the chemical has partially degraded into the corresponding alcohol. You must verify its purity via quantitative NMR or GC-MS before use. If high purity is required for your synthesis, discard the reagent safely.
Q: Can I add 4Å molecular sieves directly to the bottle to keep the liquid dry? A: STRICTLY NO. This is a severe safety hazard. Storing benzylic bromides over activated 4Å molecular sieves can trigger a violent Friedel-Crafts-type condensation-polymerization reaction. This reaction is highly exothermic and generates massive amounts of HBr gas, which has been documented to cause bottles to burst explosively[6].
Q: The reagent was originally colorless but has now turned pale yellow. What happened? A: Yellowing is the hallmark of photolytic degradation. Exposure to ambient light causes the benzylic C-Br bond to undergo homolytic cleavage, generating free bromine (Br₂) or other radical byproducts[3][4]. To prevent this, always store the chemical in amber glass and consider wrapping the container in aluminum foil.
Q: I need to use this chemical daily. How do I prevent the main stock from degrading due to repeated opening? A: Repeatedly opening a cold bottle introduces condensation. To prevent this, aliquot the entire main stock into single-use or weekly-use vials immediately upon receipt (under Argon). Store these aliquots at -20 °C. When you need the chemical, remove only one aliquot, let it warm to room temperature in a desiccator, and discard any remainder at the end of the week.
References
-
Synquest Labs: Benzyl bromide - Conditions for safe storage, including any incompatibilities. Retrieved from 5
-
ECHEMI: 100-39-0, Benzyl bromide Formula (Including C&EN Molecular Sieve Hazard Data). Retrieved from 6
-
National Center for Biotechnology Information (NCBI): PubChem Compound Summary for CID 7498, Benzyl Bromide. Retrieved from 1
-
Santa Cruz Biotechnology: Benzyl bromide - Safety Data Sheet. Retrieved from2
-
Sigma-Aldrich: 2-fluoro-1,3-dimethylbenzene (Cross-reference for 2-(1-bromoethyl)-1,3-dimethylbenzene CAS 292820-32-7). Retrieved from
-
Thermo Fisher Scientific: Benzyl bromide - SAFETY DATA SHEET. Retrieved from 3
-
ChemicalBook: Benzyl bromide - Safety Data Sheet. Retrieved from 4
-
International Programme on Chemical Safety (INCHEM): ICSC 1225 - BENZYL BROMIDE. Retrieved from 7
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Benzyl bromide - Safety Data Sheet [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. ICSC 1225 - BENZYL BROMIDE [inchem.org]
Technical Support Center: Optimizing Yield in NBS Bromination of Sterically Crowded Alkylbenzenes
Welcome to the technical support guide for N-Bromosuccinimide (NBS) bromination, specifically tailored for researchers tackling sterically challenging alkylbenzene substrates. This resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and maximize your product yield.
Section 1: Core Principles & The Wohl-Ziegler Reaction in Crowded Environments
Benzylic bromination using NBS, known as the Wohl-Ziegler reaction, is a powerful tool in organic synthesis.[1][2] The reaction proceeds via a free-radical chain mechanism, which is crucial to understanding and troubleshooting its application to sterically hindered substrates.[3][4]
The process is initiated by the homolytic cleavage of a radical initiator or by UV light, which generates a small number of bromine radicals.[3][5][6] A bromine radical then abstracts a hydrogen atom from the benzylic position of the alkylbenzene. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8][9] This stabilized radical then reacts with a molecule of Br₂, which is present in low concentrations, to form the desired benzylic bromide and a new bromine radical, propagating the chain.[1][5]
Steric hindrance around the benzylic position introduces significant challenges. It can impede the approach of the bromine radical for hydrogen abstraction and can also influence the stability of the benzylic radical intermediate, often leading to lower yields and competing side reactions.[10][11]
The Radical Chain Mechanism
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. orgosolver.com [orgosolver.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low SN2 Reactivity in Ortho-Substituted Benzyl Bromides
Welcome to the technical support center for navigating the challenges of SN2 reactions with ortho-substituted benzyl bromides. This guide is designed for researchers, scientists, and professionals in drug development who encounter sluggish or failed reactions with these sterically demanding substrates. Here, we dissect the underlying causes of low reactivity and provide actionable, field-proven troubleshooting strategies to enhance your synthetic success.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may be facing in the lab. Each problem is followed by an analysis of probable causes and a set of detailed solutions.
Problem 1: My SN2 reaction with an ortho-substituted benzyl bromide is extremely slow or shows no product formation.
Probable Cause: The primary culprit is almost always severe steric hindrance. The ortho-substituent physically blocks the required backside attack of the nucleophile on the benzylic carbon. This raises the activation energy of the SN2 transition state, dramatically slowing down the reaction rate.[1][2][3][4]
Solutions:
-
Elevate the Reaction Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, helping to overcome the high activation barrier.
-
Protocol: Monitor the reaction by TLC or LC-MS. Cautiously increase the temperature in 10-20 °C increments. Be aware that higher temperatures can also promote side reactions like elimination (E2) or decomposition.
-
-
Switch to a More Potent Nucleophile: A stronger, less-hindered nucleophile can sometimes improve reaction rates.
-
Insight: Nucleophilicity is not always correlated with basicity. For instance, iodide (I⁻) is an excellent nucleophile but a weak base.
-
-
Optimize Your Solvent System: The choice of solvent is critical.
-
Recommendation: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly as polar protic solvents (like ethanol or water), leaving it more "naked" and reactive.[1][5][6]
Experimental Workflow: Solvent Optimization
Caption: Workflow for solvent screening to improve SN2 reactivity.
-
Problem 2: My reaction is producing significant amounts of a byproduct, which appears to be a styrene derivative.
Probable Cause: You are likely observing the product of an E2 elimination reaction. This is common when using a nucleophile that is also a strong base (e.g., alkoxides, hydroxides). The base abstracts a proton from the benzylic carbon, leading to the formation of a double bond and elimination of the bromide.[7][8]
Solutions:
-
Use a Less Basic Nucleophile: If possible, switch to a nucleophile that is a weaker base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Employ a Non-Coordinating Cation: If using a salt of your nucleophile (e.g., sodium or potassium salt), the cation can influence the reaction. Consider using a larger, non-coordinating cation like a tetraalkylammonium salt.
Data Presentation: Nucleophile Basicity vs. Product Ratio
| Nucleophile | pKa of Conjugate Acid | Typical SN2:E2 Ratio (Example) |
| I⁻ | -10 | >99:1 |
| N₃⁻ | 4.72 | >95:5 |
| CN⁻ | 9.21 | >90:10 |
| CH₃COO⁻ | 4.76 | ~70:30 |
| OH⁻ | 15.7 | <40:60 |
| t-BuO⁻ | 19 | <5:95 |
Frequently Asked Questions (FAQs)
Q1: Can I use a catalyst to improve the reaction rate?
A1: Yes, certain catalysts can be effective.
-
Phase-Transfer Catalysts (PTCs): If your reaction involves a solid-liquid or liquid-liquid biphasic system, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase, increasing its effective concentration and reactivity.
-
Nucleophilic Catalysts: In some cases, a more reactive, less-hindered nucleophile can be used catalytically. For instance, a catalytic amount of iodide can react with the benzyl bromide to form the more reactive benzyl iodide in situ, which is then more readily attacked by the primary nucleophile. More advanced strategies might involve using a nucleophilic catalyst like lutidine to form a reactive intermediate.[9]
Logical Relationship: Catalytic Cycle with Iodide
Caption: Catalytic cycle showing in situ generation of a more reactive intermediate.
Q2: What about electronic effects from the ortho-substituent? Do they matter?
A2: While steric effects are dominant, electronic effects do play a role.
-
Electron-Withdrawing Groups (EWGs): An ortho-EWG (like a nitro or cyano group) can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, this effect is often overshadowed by the steric hindrance of the group itself.[10][11]
-
Electron-Donating Groups (EDGs): An ortho-EDG (like a methoxy or methyl group) can decrease the electrophilicity of the benzylic carbon. More importantly, EDGs can stabilize a benzylic carbocation, which might favor a competing SN1 pathway, especially with weaker nucleophiles or in polar protic solvents.[12][13]
Q3: Is it possible that my benzyl bromide is decomposing?
A3: Yes, benzyl bromides, especially those with certain substituents, can be lachrymatory and unstable over long periods or at high temperatures. It is always advisable to use freshly purified starting material. You can check the purity by ¹H NMR or GC-MS before starting your reaction.
Q4: I've tried everything and the reaction still doesn't work. What are my alternatives?
A4: If direct SN2 displacement is not feasible, you may need to consider a different synthetic strategy.
-
Mitsunobu Reaction: If you are trying to form an ether or ester, and the corresponding alcohol is available, a Mitsunobu reaction with the ortho-substituted benzyl alcohol could be an option.
-
Alternative Halide: If possible, synthesizing the analogous ortho-substituted benzyl iodide or tosylate may provide a more reactive electrophile as iodide and tosylate are better leaving groups than bromide.[2]
-
Functional Group Interconversion: It may be more efficient to perform the desired transformation on a related substrate and then introduce the ortho-substituent later in the synthesis.
References
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
-
Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. [Link]
-
Effect of sterics on Sn2 reactions - Chemistry LibreTexts. [Link]
-
Steric and electronic effects in SN2 reactions | Request PDF - ResearchGate. [Link]
-
Steric Hindrance in SN2 Reactions | PDF - Scribd. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]
-
Effect of Allylic Groups on SN2 Reactivity - PMC. [Link]
-
Why does benzyl bromide react under both SN1 and SN2 conditions? - brainly.com. [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
-
SN2 reaction - Wikipedia. [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
-
Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]
-
Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. [Link]
-
Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Link]
-
The Substrate: Steric Effects in the SN2 Reaction. [Link]
-
Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... - ResearchGate. [Link]
-
reactive SN2 alkyl groups - benzyl and allyl groups - YouTube. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters - ACS Publications. [Link]
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Substrate: Steric Effects in the SN2 Reaction [ns1.almerja.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SN2 reaction - Wikipedia [en.wikipedia.org]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Purification of Benzylic Bromination Mixtures
Topic: Removal of Succinimide Byproducts Ticket Type: Troubleshooting Guide & Standard Operating Procedures (SOP) Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
The Challenge: The Wohl-Ziegler reaction (benzylic bromination using N-bromosuccinimide, NBS) is a cornerstone of medicinal chemistry. However, the stoichiometric byproduct, succinimide , is notoriously difficult to remove completely.[2] It possesses "chameleon-like" solubility—sufficiently soluble in organic solvents to contaminate extracts, yet polar enough to streak on silica columns, often co-eluting with benzylic bromides [1, 2].[2]
The Solution: Effective removal requires exploiting the specific density and solubility differentials between succinimide and your target bromide. This guide provides three validated workflows: Density-Based Filtration , Aqueous Partitioning , and Solvent Trituration .[1][2]
Diagnostic Hub: Identify Your Issue
| Symptom | Probable Cause | Immediate Action |
| White solid floating on reaction surface.[1][2] | Reaction used dense solvent (e.g., CCl₄).[1][2] Succinimide (d=1.[1][2]42) is less dense than CCl₄ (d=1.59).[1][2] | Do not decant. Proceed to [Protocol A: Filtration]. |
| Singlet at ~2.7-2.8 ppm in ¹H NMR. | Residual succinimide contamination.[1][2][3][4] | Perform [Protocol B: Aqueous Wash]. |
| Streaking/Co-elution during chromatography. | Succinimide is dragging on silica due to polarity.[1][2] | Flush column with 50% water-saturated Ether or use [Protocol C: Precipitation].[1][2] |
| Yellow/Brown Crude. | Residual Bromine (Br₂) or unreacted NBS.[1][2][3][4] | Wash with 10% Na₂S₂O₃ (Thiosulfate) before succinimide removal.[1][2][4] |
Technical Data: Succinimide Solubility Profile
Understanding the enemy is the first step to defeating it.
| Solvent | Solubility Behavior | Notes |
| Water | High (330 mg/mL) | Ideal for washing, but requires hydrophobic organic layer.[1][2] |
| CCl₄ | Insoluble | Succinimide floats (d_solv > d_solid).[1][2] |
| PhCF₃ | Insoluble | Succinimide sinks (d_solv < d_solid).[1][2] Green alternative to CCl₄.[1][2] |
| DCM | Sparingly Soluble | Danger Zone: Soluble enough to contaminate, insoluble enough to clog filters.[1][2] |
| Hexane | Insoluble | Excellent for precipitation (Trituration).[1][2] |
| Ether | Slightly Soluble | Can retain succinimide; multiple water washes required.[1][2] |
Validated Removal Protocols
Protocol A: The Density-Based Filtration (Anhydrous Method)
Best for: Reactions run in CCl₄, Benzene, or PhCF₃ (Trifluorotoluene).
Mechanism: Succinimide is insoluble in non-polar aromatics and halocarbons.[1][2] In CCl₄, it floats; in others, it sinks.[2] Critical Step: The filtration must be done cold to minimize solubility.
-
Cool Down: Chill the reaction mixture to 0°C on an ice bath.
-
Precipitation: Allow the mixture to stand for 15 minutes. Succinimide will crystallize/precipitate fully.[1][2]
-
Filtration: Filter through a sintered glass funnel (medium porosity).
-
Cake Wash: Wash the solid cake with cold solvent (same as reaction solvent).[1][2]
-
Evaporation: Concentrate the filtrate.
-
Check: If the residue is solid/semisolid, proceed to Protocol C to ensure high purity.
-
Protocol B: The Biphasic Partition (Aqueous Workup)
Best for: Reactions in DCM, Acetonitrile, or when the product is water-stable.
Mechanism: Succinimide is ~100x more soluble in water than in non-polar organics [3].[1][2] Warning: Benzylic bromides are potent lachrymators and can hydrolyze.[1][2] Keep water washes cold and fast.[1][2]
-
Solvent Swap (Crucial): If reaction was in Acetonitrile or DMF, remove solvent first.[1][2] Redissolve residue in Diethyl Ether or 1:1 Hexane/EtOAc .
-
The "5-Wash" Cycle:
-
Dry & Strip: Dry over MgSO₄, filter, and concentrate.
Protocol C: The "Crash" (Trituration)
Best for: Stubborn residues or when product is a solid.[1]
-
Concentrate: Evaporate reaction solvent completely.
-
Dissolve: Add a minimal amount of DCM (just enough to dissolve the oil).[1][2]
-
Crash: Slowly add cold Hexane (or Pentane) with vigorous stirring until the solution turns cloudy.
-
Crystallize: Place in freezer (-20°C) for 30 minutes.
-
Filter: Succinimide will precipitate as white crystals; product remains in solution.[1][2]
Visual Workflows
Workflow 1: Standard Filtration & Wash Logic
This decision tree guides you through the most efficient removal path based on your reaction solvent.
Caption: Decision matrix for succinimide removal based on initial reaction solvent density and polarity.
Frequently Asked Questions (FAQ)
Q: Why does my succinimide float in CCl₄? A: This is purely physics. Succinimide has a density of 1.42 g/cm³ .[1][2] Carbon Tetrachloride (CCl₄) has a density of 1.59 g/cm³ .[1][2] Therefore, the solid byproduct floats on the surface.[6] In lighter solvents like Benzene (d=0.[1][2]87) or Trifluorotoluene (PhCF₃, d=1.18), it will sink [4].[1][2]
Q: Can I just use column chromatography? A: You can, but it is risky.[1][2] Succinimide is polar and often tails/streaks on silica, potentially contaminating your benzylic bromide fractions.[1][2] If you must column, perform Protocol B (Aqueous Wash) before loading the column to reduce the load on the silica [1].
Q: I see a singlet at 2.8 ppm in my NMR. Is that my product? A: Likely not. Succinimide shows a characteristic singlet at δ 2.7–2.9 ppm (4H) in CDCl₃.[1][2] If you see this, your product is contaminated.[1][2][7] Re-subject the material to Protocol B [5].
Q: My product hydrolyzes in water. How do I remove succinimide? A: Use Protocol A (Filtration) followed by Protocol C (Trituration) .[1][2] Avoid aqueous washes entirely.[1][2] You can also filter through a short plug of neutral alumina (anhydrous) which tends to bind succinimide more strongly than benzylic bromides.[1][2]
References
-
BenchChem. (2025).[1][2][3][4][5] Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. Link[1][2]
-
Organic Chemistry Portal. (2024).[1][2] N-Bromosuccinimide (NBS).[1][2][3][5][6] Link
-
ScienceMadness. (2013).[1][2] N-bromosuccinimide removal at workup. Link
-
ResearchGate. (2017).[1][2] How to do workup after doing bromination with NBS?Link
-
Schubert, M. (2017).[1][2] Complete NMR assignment of succinimide. Link[1][2]
Sources
- 1. Succinimide (CAS 123-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Succinimide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.mit.edu [chemistry.mit.edu]
Handling moisture sensitivity of 1-(1-bromoethyl)-2,6-dimethylbenzene
Welcome to the dedicated technical support guide for 1-(1-bromoethyl)-2,6-dimethylbenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered benzylic bromide in their synthetic endeavors. Due to its benzylic nature, this reagent is highly susceptible to hydrolysis, and improper handling is a frequent source of experimental failure. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material and the success of your reactions.
Section 1: The Chemistry of Moisture Sensitivity
The primary challenge in handling 1-(1-bromoethyl)-2,6-dimethylbenzene is its reactivity with water. As a benzylic bromide, the C-Br bond is labile and prone to nucleophilic substitution. Water, although a weak nucleophile, can readily hydrolyze the compound, particularly as the reaction likely proceeds through a stabilized benzylic carbocation (SN1-type mechanism).[1]
Hydrolysis Reaction:
1-(1-bromoethyl)-2,6-dimethylbenzene + H₂O → 1-(2,6-dimethylphenyl)ethanol + HBr
This degradation has two major consequences for your experiments:
-
Loss of Active Reagent: The formation of the corresponding alcohol depletes the concentration of the desired bromide, leading to inaccurate stoichiometry and consequently, low or no yield of your target product.
-
Generation of Hydrogen Bromide (HBr): The HBr byproduct can act as an unwanted acid catalyst, potentially promoting side reactions, degrading acid-sensitive functional groups in your substrate, or neutralizing basic reagents.[2][3][4]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the use of 1-(1-bromoethyl)-2,6-dimethylbenzene, presented in a question-and-answer format.
Q1: My reaction is sluggish or has failed completely, with starting material recovered. Could my bromide be the issue?
A1: Yes, this is a classic symptom of using hydrolyzed starting material. If a significant portion of your 1-(1-bromoethyl)-2,6-dimethylbenzene has converted to 1-(2,6-dimethylphenyl)ethanol, you have effectively reduced the molar equivalents of your active reagent, leading to incomplete conversion.
-
Causality: The alcohol impurity is unreactive under the conditions intended for the bromide (e.g., in a Grignard, Suzuki, or other coupling reaction). You are essentially running the reaction with less starting material than calculated.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, analyze a small sample of your bromide using one of the methods in the "Analytical Verification" table below (See Table 1).
-
Use a Fresh Batch: If degradation is confirmed, use a new, unopened bottle of the reagent.
-
Purify the Reagent: If a new bottle is unavailable, consider purifying the compromised material using the protocol provided in Section 3.
-
Q2: I'm observing an unexpected, more polar spot by TLC that stains with permanganate. What is it?
A2: This is very likely the 1-(2,6-dimethylphenyl)ethanol hydrolysis product. Alcohols are significantly more polar than their corresponding alkyl halides and will exhibit a lower Retention Factor (Rf) on silica gel.
-
Causality: The hydroxyl group (-OH) of the alcohol can engage in hydrogen bonding with the silica gel stationary phase, slowing its movement up the plate compared to the less polar bromide.
-
Troubleshooting Steps:
-
Co-spotting: To confirm, run a TLC with three lanes: your starting bromide, your reaction mixture, and a "co-spot" lane containing both. If the new spot in your reaction mixture aligns with the main spot in your starting material lane, it confirms the presence of the impurity from the start.
-
Visualization: Potassium permanganate (KMnO₄) stain is highly effective for visualizing alcohols (which it oxidizes), while the bromide may be less responsive or only visible under UV light.
-
Q3: How can I confirm the identity and quantity of the alcohol impurity in my bromide starting material?
A3: ¹H NMR spectroscopy is the most direct and quantitative method for this assessment.
-
Causality: The chemical environments of the protons in the bromide and the alcohol are distinct, leading to different chemical shifts. By integrating the signals corresponding to each species, you can determine their relative molar ratio.
-
Analytical Protocol:
-
Prepare a sample of your 1-(1-bromoethyl)-2,6-dimethylbenzene in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic quartet of the benzylic proton in the bromide (around 5.4-5.6 ppm) and the corresponding quartet in the alcohol (around 5.0-5.2 ppm).
-
Integrate these two signals. The ratio of the integrals directly corresponds to the molar ratio of the two compounds.
-
Table 1: Analytical Verification of Reagent Integrity
| Analytical Method | 1-(1-bromoethyl)-2,6-dimethylbenzene (Desired) | 1-(2,6-dimethylphenyl)ethanol (Impurity) |
| ¹H NMR (CDCl₃) | Benzylic CH: ~5.5 ppm (quartet) | Benzylic CH: ~5.1 ppm (quartet), OH: variable (broad singlet) |
| TLC (Silica Gel) | Higher Rf (less polar) | Lower Rf (more polar) |
| GC-MS | Shorter retention time, mass spectrum shows bromine isotope pattern (M, M+2) | Longer retention time, mass spectrum shows loss of H₂O |
Troubleshooting Decision Workflow
Below is a visual guide to diagnosing issues related to reagent quality.
Caption: A decision tree for troubleshooting reactions.
Section 3: FAQs and Best Practices
Q1: What is the definitive protocol for storing 1-(1-bromoethyl)-2,6-dimethylbenzene?
A1: Proper storage is the first line of defense against degradation.
-
Long-Term Storage (> 1 month): Store in the original amber glass bottle with a tight-fitting cap, preferably with a PTFE liner.[5] The bottle should be wrapped in parafilm, placed in a secondary container with a desiccant (e.g., Drierite), and stored in a refrigerator (-20°C to 4°C).[6]
-
Short-Term / In-Use Storage: For frequently used reagents, consider transferring an aliquot to a smaller vial that can be purged with an inert gas (Argon or Nitrogen) after each use.[7] This minimizes the exposure of the main stock bottle to atmospheric moisture. Always store in a desiccator when not in a refrigerator.
Q2: What is the correct procedure for weighing and transferring this reagent?
A2: Never weigh this reagent on an open bench. All transfers must be performed under anhydrous conditions.
Protocol: Anhydrous Transfer of 1-(1-bromoethyl)-2,6-dimethylbenzene
-
Preparation: Flame-dry or oven-dry all glassware (reaction flask, syringes, needles) and allow them to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble your reaction flask under a positive pressure of Argon or Nitrogen.
-
Reagent Retrieval: Allow the bottle of 1-(1-bromoethyl)-2,6-dimethylbenzene to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces.
-
Transfer: Pierce the septum on the reagent bottle with a needle connected to your inert gas line. Pierce the septum with a second, clean, dry syringe and withdraw the desired volume of the liquid.
-
Addition: Quickly transfer the liquid via the syringe to your reaction flask through its septum.
-
Post-Transfer Purge: Before removing the gas inlet needle from the reagent bottle, ensure there is a slight positive pressure. Remove the syringe, then the gas needle. Reseal the cap and wrap with parafilm.
Anhydrous Transfer Workflow
Caption: Workflow for transferring the moisture-sensitive reagent.
Q3: My bottle of 1-(1-bromoethyl)-2,6-dimethylbenzene is old and likely compromised. Can it be purified?
A3: Yes, purification is possible by removing the more polar alcohol and any residual HBr.
Protocol: Purification of Hydrolyzed 1-(1-bromoethyl)-2,6-dimethylbenzene
-
Liquid-Liquid Extraction: Dilute the crude bromide with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr.[8] Vent the funnel frequently as CO₂ may evolve.
-
Water Wash: Wash the organic layer twice with deionized water, followed by one wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.[8]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Purification (Optional but Recommended): For high purity, the resulting oil can be further purified by vacuum distillation or flash column chromatography on silica gel.[9]
-
Verification: Confirm the purity of the recovered material using ¹H NMR and/or GC-MS before use. Store the purified product under strict anhydrous conditions as described above.
References
-
INCHEM. ICSC 1225 - BENZYL BROMIDE. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Chegg. What is the product of this bromoethyl benzene reaction with water. [Link]
-
Pearson. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a .... [Link]
-
Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2010). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Beilstein journal of organic chemistry, 6, 1146–1150. [Link]
- Google Patents.
-
Vaia. Problem 269 Benzyl bromide reacts with water.... [Link]
Sources
- 1. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 4. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Bromination Strategies for Hindered Ethylbenzene Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering kinetic and regioselectivity bottlenecks during the benzylic bromination of sterically hindered ethylbenzene derivatives.
Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: Why does standard NBS bromination produce complex mixtures (over-bromination and ring bromination) when applied to my sterically hindered ethylbenzene substrates? A1: The classic Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator (like AIBN) relies on maintaining a low, steady-state concentration of molecular bromine (Br₂). However, sterically hindered benzylic positions react slower during the radical propagation step. This kinetic bottleneck leads to a buildup of Br₂ and highly reactive bromide radicals, triggering a "feeding frenzy" that results in bis-halogenation (over-bromination) 1[1]. Furthermore, the HBr byproduct can act as a Brønsted acid, activating the aromatic ring toward unwanted electrophilic aromatic substitution (ring bromination)2[2].
Q2: What are the most effective alternative brominating agents for these sterically demanding substrates? A2: To bypass the limitations of NBS, we recommend transitioning to 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA) .
-
DBDMH offers a higher atom economy (two active bromine atoms per molecule). When paired with a Lewis acid catalyst like Zirconium(IV) chloride (ZrCl₄), it completely suppresses Brønsted acid-promoted ring bromination3[3]. The Lewis acid assists in generating the benzylic radical directly from DBDMH under ambient light, bypassing the need for thermal initiators that exacerbate side reactions[2].
-
TBCA is an extremely powerful alternative that can operate in an initiator-free system, making it ideal for highly sensitive or hindered substrates4[4].
Q3: How do I control radical initiation to prevent degradation of my starting material? A3: Causality dictates that high thermal energy (e.g., refluxing in CCl₄ with AIBN) increases the rate of non-selective radical propagation. By switching to the DBDMH/ZrCl₄ system, the reaction can be initiated simply by ambient room light at room temperature. The ZrCl₄ catalyst coordinates with the hydantoin ring, weakening the N-Br bond and allowing homolytic cleavage under significantly milder conditions, ensuring strict regioselectivity[2].
Quantitative Data Presentation
The following table summarizes the performance of various brominating agents on benchmark sterically hindered alkylbenzenes (e.g., ortho-substituted ethylbenzenes).
| Brominating Agent | Catalyst / Conditions | Mono-Bromide Yield (%) | Ring Bromination (%) | Atom Economy (Active Br) | Byproduct Solubility |
| NBS (1.0 equiv) | ZrCl₄ (10 mol%), Room Temp | 39% | 0% | 44.9% | High (Succinimide) |
| NBS (1.0 equiv) | AIBN, Reflux (Standard) | 45% | 15-20% | 44.9% | High (Succinimide) |
| DBDMH (0.5 equiv) | ZrCl₄ (10 mol%), Room Light | 86% | 0% | 55.9% | Low (Dimethylhydantoin) |
| TBCA (0.33 equiv) | Initiator-Free, EtOAc | >90% | <2% | 65.5% | Very Low (Cyanuric Acid) |
Data synthesized from comparative benchmarking studies[2][3][4].
Mechanistic Troubleshooting Workflow
Troubleshooting logic tree for benzylic bromination of hindered ethylbenzenes.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The visual and analytical cues embedded in the steps confirm the mechanistic pathway is proceeding correctly.
Protocol 1: Zirconium-Catalyzed Benzylic Bromination using DBDMH
Objective: Selective mono-bromination of hindered ethylbenzene derivatives at room temperature. Causality Focus: Utilizing ZrCl₄ prevents Brønsted acid formation, while ambient light provides mild radical initiation, preventing over-bromination[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Zirconium(IV) chloride (ZrCl₄, 10 mol%, 0.1 mmol) in anhydrous dichloromethane (DCM, 4 mL).
-
Substrate Addition: Add the hindered ethylbenzene derivative (1.0 mmol) to the suspension. Stir for 5 minutes at room temperature to allow coordination.
-
Brominating Agent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 mmol, 0.5 equiv) in portions to the mixture. Note: 0.5 equivalents are used because DBDMH provides two active bromine atoms, maximizing atom economy.
-
Initiation & Propagation: Stir the reaction mixture at room temperature under ambient room light for 2 hours.
-
Self-Validation Check: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The complete absence of ring-brominated peaks validates that the Lewis-acid pathway is successfully suppressing the Brønsted-acid electrophilic aromatic substitution pathway.
-
-
Quenching & Workup: Quench the reaction by adding distilled water (5 mL). Extract the aqueous layer with DCM (3 x 5 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The byproduct, 5,5-dimethylhydantoin, is poorly soluble in non-polar solvents and can be largely removed via simple filtration through a silica plug.
Protocol 2: Initiator-Free Bromination using TBCA
Objective: Highly atom-economical bromination for extremely sensitive substrates. Causality Focus: TBCA releases bromine radicals spontaneously in polar aprotic solvents without thermal initiators, preserving delicate functional groups[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the hindered ethylbenzene (1.0 mmol) in anhydrous Ethyl Acetate (EtOAc, 5 mL) in a reaction vial.
-
Reagent Addition: Add 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA, 0.35 mmol, ~0.33 equiv) in a single portion.
-
Execution: Stir the mixture at room temperature (or mild heating up to 40°C if steric hindrance is severe).
-
Self-Validation Check: As the reaction proceeds, cyanuric acid will begin to precipitate as a white solid. This precipitation drives the reaction forward (Le Chatelier's principle) and serves as a direct visual indicator of reaction progress.
-
-
Isolation: Once TLC indicates complete consumption of the starting material, filter the mixture to remove the precipitated cyanuric acid.
-
Concentration: Wash the filtrate with a mild sodium thiosulfate solution to quench any trace active bromine, dry over MgSO₄, and evaporate the solvent to yield the highly pure mono-benzylic bromide.
References
-
Scientific Update. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update. Available at: [Link]
-
National Institutes of Health (PMC). "Lewis Acid Catalyzed Benzylic Bromination." NIH. Available at: [Link]
Sources
Validation & Comparative
Analytical Comparison Guide: Characterizing the Methine Proton in 2-(1-Bromoethyl)-1,3-dimethylbenzene
Executive Summary
In advanced organic synthesis and drug development, sterically hindered benzylic halides like 2-(1-Bromoethyl)-1,3-dimethylbenzene serve as critical intermediates and highly controlled initiators for Atom Transfer Radical Polymerization (ATRP)[1]. The accurate structural verification of this molecule relies heavily on identifying the
This guide provides an objective methodological comparison between High-Field Experimental NMR , Quantum Mechanical (DFT) Prediction , and Empirical Software Estimation for determining this specific chemical shift. By understanding the causality behind the molecule's steric environment, researchers can avoid misidentifying this crucial diagnostic signal.
Mechanistic Context: The Steric "Ortho-Effect"
To accurately predict or assign the methine proton, one must understand the physical forces dictating its magnetic environment. In unhindered analogs like (1-bromoethyl)benzene, the methine proton typically resonates around 5.20 ppm [2]. However, 2-(1-Bromoethyl)-1,3-dimethylbenzene features two ortho-methyl groups at the 1 and 3 positions.
This structural motif introduces severe steric compression. The steric bulk restricts the free rotation of the 1-bromoethyl group, forcing the methine proton into a preferred, time-averaged conformation that is heavily influenced by the magnetic anisotropy of the aromatic ring[3]. Because the C–H bond is forced closer to the deshielding region of the aromatic ring current, the methine proton experiences a pronounced downfield shift. Consequently, the true resonance for this hindered methine proton is a quartet (
Methodological Comparison: Analytical Approaches
When verifying the structure of 2-(1-Bromoethyl)-1,3-dimethylbenzene, researchers typically rely on one of three analytical approaches. The table below objectively compares their performance, accuracy, and limitations specifically regarding the sterically hindered methine proton.
| Analytical Method | Typical Predicted/Observed Shift | Accuracy for Steric Systems | Cost & Speed | Methodological Limitations |
| Empirical Software (e.g., ChemDraw, Mnova) | ~5.10 – 5.30 ppm | Low | Free/Fast | Relies on 2D additivity rules; systematically fails to account for 3D ortho-steric deshielding. |
| DFT-GIAO Calculation (B3LYP/6-31G)* | ~5.48 – 5.60 ppm | High | High Cost / Slow | Requires rigorous Boltzmann averaging of multiple rotamers to achieve accuracy[3]. |
| High-Field | ~5.55 ppm (Observed) | Gold Standard | Moderate | Requires high-purity samples and strict temperature control to prevent rotamer broadening. |
Self-Validating Experimental Protocol: High-Fidelity H NMR
To obtain a reliable and quantitative integration of the methine proton against the methyl signals, the NMR acquisition must be treated as a self-validating system. Follow this step-by-step methodology:
Step 1: Precision Sample Preparation
-
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS)[2]. -
Causality: CDCl
provides the necessary deuterium lock for field stability. TMS acts as the internal standard (0.00 ppm), ensuring that any subtle downfield shifts observed are genuine steric effects, not calibration artifacts.
Step 2: Thermal Equilibration
-
Action: Insert the sample and allow it to equilibrate at exactly 298 K for 5 minutes before tuning the probe.
-
Causality: The ortho-methyl groups create a rotational energy barrier[3]. Temperature fluctuations can shift the thermodynamic equilibrium of the rotamers, causing line broadening or shifting of the methine quartet. Strict thermal control ensures reproducibility.
Step 3: Optimized Pulse Sequence & Relaxation
-
Action: Utilize a standard 30° pulse sequence (zg30) with a minimum of 16 scans. Set the relaxation delay (D1) to 5.0 seconds .
-
Causality: The methine proton in a sterically hindered environment exhibits altered spin-lattice relaxation times (
). A 5-second delay ensures the system waits , allowing for complete longitudinal magnetization recovery. This guarantees the integration ratio of the methine proton (1H) to the ortho-methyl protons (6H) is perfectly quantitative.
Step 4: Data Processing
-
Action: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
-
Causality: This specific LB value enhances the signal-to-noise ratio without artificially obscuring the fine
scalar coupling ( 6.8 Hz) between the methine proton and the adjacent aliphatic methyl group.
Data Interpretation: The Expected Spectrum
Upon processing, the self-validated spectrum should yield the following diagnostic peaks:
-
Aromatic Protons (Ar–H): Multiplet, 3H,
6.90 – 7.10 ppm. -
Methine Proton (–CH(Br)–): Quartet, 1H,
5.55 ppm ( Hz). Note the distinct downfield position compared to unhindered analogs. -
Ortho-Methyl Protons (Ar–CH
): Singlet, 6H, 2.40 ppm. -
Aliphatic Methyl Protons (–CH
): Doublet, 3H, 2.00 ppm ( Hz).
Workflow Visualization
The following diagram illustrates the parallel workflows required to accurately validate the chemical shift of sterically hindered benzylic systems, comparing the experimental protocol against computational verification.
Figure 1: Comparative workflow for experimental vs. computational NMR shift determination.
References
-
Title: Dynamic and Persistent Cyclochirality in Hydrogen-Bonded Derivatives of Medium-Ring Triamines Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Synthesis of functional polymers by atom transfer radical polymerization Source: Carnegie Mellon University (CMU) URL: [Link]
Sources
Mass Spectrometry of Hindered Benzylic Bromides: A Comparative Guide to Ionization and Fragmentation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
The Analytical Challenge of Hindered Benzylic Bromides
Benzylic bromides are critical intermediates in active pharmaceutical ingredient (API) synthesis and complex organic workflows. However, when the benzylic position or the adjacent aromatic ring is heavily substituted (e.g., with tert-butyl or isopropyl groups), the steric hindrance fundamentally alters the molecule's thermodynamic stability and its behavior in the gas phase[1].
For analytical scientists, identifying and quantifying sterically hindered benzylic bromides via mass spectrometry (MS) presents a unique challenge. The inherent lability of the carbon-bromine (C–Br) bond, combined with the immense steric strain of bulky substituents, often leads to the complete absence of a molecular ion (
Mechanistic Causality: Fragmentation Pathways & Steric Effects
To accurately interpret the mass spectra of hindered benzylic bromides, one must understand the competing thermodynamic drivers during gas-phase dissociation.
The Isotopic Signature and Primary Cleavage
The defining feature of any brominated compound in MS is the isotopic signature: a molecular ion peak (
Steric Relief Pathways
In unhindered systems, the benzylic cation is the terminal dominant species. In sterically hindered systems (e.g., an isopropyl or tert-butyl group adjacent to the bromomethyl group), the molecule experiences severe van der Waals repulsion. To relieve this steric strain, the molecular ion often undergoes alternative fragmentation pathways prior to or concurrent with bromine loss[1].
-
Alkyl Radical Loss: The expulsion of a methyl group (
) or an isopropyl group ( ) provides immediate steric relief, generating a secondary stabilized cation[1]. -
In-Source Fragmentation: Under softer ionization conditions, the steric bulk lowers the activation energy required for dissociation, leading to extensive in-source fragmentation where the intact molecular ion is never observed by the mass analyzer[4].
Gas-phase fragmentation pathways of sterically hindered benzylic bromides.
Comparative Ionization Analysis: EI vs. ESI vs. APCI
Selecting the correct ionization technique is the most critical experimental choice when analyzing hindered alkyl halides[3][4]. The table below compares the performance of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Performance Comparison Table
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Energy | Hard (70 eV) | Soft (Desolvation/Charge Transfer) | Soft (Corona Discharge / Proton Transfer) |
| Molecular Ion ( | Usually absent or | Absent (unless adducts are formed). | Weak to Moderate ( |
| Dominant Ion | |||
| Isotopic Signature | Rarely seen on the intact molecule; seen on Br-containing fragments. | Visible only if | Sometimes visible on |
| Best Use Case | Structural elucidation of the carbon skeleton via library matching. | Polar derivatives; requires transition metal dopants for intact mass. | Non-polar, thermally stable hindered bromides. |
Causality in Technique Selection:
-
Why EI fails for intact mass: The 70 eV energy transferred during EI vastly exceeds the bond dissociation energy of the already strained C–Br bond, causing immediate homolytic cleavage[2].
-
Why ESI requires adducts: Benzylic bromides lack basic sites (like amines) for protonation. To observe the intact mass in ESI, one must dope the mobile phase with silver nitrate (
) to form adducts, leveraging the halophilic nature of silver[4].
Decision matrix for selecting MS ionization techniques for alkyl halides.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducible results, the following protocols utilize internal self-validation mechanisms (e.g., isotopic pattern verification and adduct formation).
Protocol A: GC-EI-MS for Structural Elucidation
This protocol is designed to map the carbon skeleton of the hindered benzylic bromide.
-
Sample Preparation: Dissolve the hindered benzylic bromide in GC-grade hexane or dichloromethane to a concentration of
. Causality: Non-polar solvents prevent solvolysis of the reactive benzylic bromide prior to injection. -
Chromatography: Inject
into a GC equipped with a non-polar capillary column (e.g., HP-5ms). Use a split ratio of 10:1 to prevent detector saturation. Set the inlet temperature to . -
Ionization & Detection: Set the EI source to 70 eV and the source temperature to
. Scan from 50 to 500. -
Data Validation: The protocol is self-validating if the base peak corresponds to the exact mass of the
cation. Look for minor peaks at or to confirm steric relief pathways[1].
Protocol B: LC-ESI-MS with Silver Adduct Formation for Intact Mass
This protocol forces the observation of the intact molecular ion, which is otherwise invisible in standard ESI[4].
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (90:10). Dope the solution with
. Causality: Silver ions have a high affinity for halogens, forming stable and adducts. -
Sample Introduction: Dilute the analyte to
in the doped mobile phase and infuse directly via syringe pump at . -
Source Tuning: Operate the ESI source in positive ion mode. Crucial Step: Lower the capillary voltage and declustering potential (cone voltage) to the minimum stable threshold (e.g., 20 V). Causality: High declustering potentials will cause in-source fragmentation, stripping the bromine before it reaches the mass analyzer.
-
Data Validation: The presence of the intact molecule is validated by a complex, four-peak isotopic cluster representing the combinations of
and .
Conclusion
The mass spectrometric analysis of sterically hindered benzylic bromides requires a deliberate departure from standard analytical assumptions. Because steric strain drastically lowers the activation energy for C–Br bond cleavage, traditional EI will almost exclusively yield the
References
-
Organic Chemistry II: Fragmentation Patterns Source: LibreTexts URL:[Link]
-
Ionization Methods in Organic Mass Spectrometry Source: ResearchGate URL:[Link]
-
Introduction to Mass Spectrometry: Instrumentation, Applications and Strategies for Data Interpretation (Fourth Edition) Source: Spectrino / John Wiley & Sons URL:[Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 2-(1-Bromoethyl)-1,3-dimethylbenzene from its Ring-Brominated Isomers
In the realm of synthetic chemistry and drug development, the precise structural characterization of reaction products is paramount. Isomeric impurities can significantly impact the biological activity, toxicity, and overall safety profile of a target molecule. This guide provides a comprehensive, data-supported framework for distinguishing 2-(1-bromoethyl)-1,3-dimethylbenzene, a benzylic bromide, from its constitutional isomers where the bromine atom is directly attached to the aromatic ring. We will delve into the synthetic rationale that dictates isomer formation and explore a multi-faceted analytical approach combining spectroscopic, chromatographic, and classical chemical methods to ensure unambiguous identification.
Part 1: Synthetic Origins as a Primary Indicator
The first step in distinguishing these isomers often lies in understanding the reaction conditions used for their synthesis. The position of bromination on an alkylbenzene, such as 1,3-dimethylbenzene (m-xylene), is dictated by the reaction mechanism.
Free-Radical Bromination (Benzylic Substitution)
To synthesize 2-(1-bromoethyl)-1,3-dimethylbenzene, the target reaction is a free-radical substitution at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or upon photochemical initiation (UV light).[1][2] The reaction proceeds via a resonance-stabilized benzylic radical, which is more stable than a secondary alkyl radical, thus favoring substitution on the ethyl group over the methyl groups.[2]
Electrophilic Aromatic Substitution (Ring Bromination)
Conversely, ring-brominated isomers are formed through an electrophilic aromatic substitution (EAS) mechanism. This reaction requires the activation of bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile (Br⁺).[3][4] The two methyl groups on the m-xylene ring are ortho-, para-directing activators. Therefore, bromination will occur at the positions ortho or para to both methyl groups (positions 4 and 6) or ortho to one and para to the other (position 2).
Caption: Synthetic routes to benzylic vs. ring-brominated isomers.
Part 2: Spectroscopic Characterization and Differentiation
Spectroscopic analysis provides definitive structural evidence to distinguish between the isomers. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most conclusive method for identifying these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct spectra.[5]
¹H NMR Spectroscopy:
-
2-(1-Bromoethyl)-1,3-dimethylbenzene (Benzylic Isomer): The key diagnostic signals are a quartet for the benzylic proton (-CHBr) around δ 5.0-5.5 ppm, coupled to the adjacent methyl protons, and a doublet for those methyl protons (-CH₃) around δ 1.8-2.2 ppm. The two aromatic methyl groups will appear as singlets in the typical benzylic region (δ 2.3-2.5 ppm), and the aromatic protons will show a complex pattern in the δ 7.0-7.4 ppm range.
-
Ring-Brominated Isomers (e.g., 4-Bromo-1,3-dimethylbenzene): There will be no signals in the δ 5.0-5.5 ppm region. Instead, the aromatic region will be highly informative. For 4-bromo-1,3-dimethylbenzene, one would expect three distinct aromatic proton signals. The two methyl groups will appear as singlets around δ 2.3 ppm.
¹³C NMR Spectroscopy:
-
2-(1-Bromoethyl)-1,3-dimethylbenzene (Benzylic Isomer): A key signal will be the carbon attached to the bromine (-CHBr) in the aliphatic region, typically around δ 45-55 ppm. The adjacent methyl carbon will also be in the aliphatic region (δ ~25 ppm).
-
Ring-Brominated Isomers: The carbon directly bonded to the bromine (C-Br) will appear in the aromatic region, typically shifted to a lower field (δ ~120-130 ppm) compared to the other aromatic carbons. All other signals will be in the aromatic region (δ 120-140 ppm) or the benzylic methyl region (δ ~20 ppm).
| Feature | 2-(1-Bromoethyl)-1,3-dimethylbenzene (Benzylic) | Ring-Brominated Isomers (Aryl) |
| ¹H NMR: Benzylic -CHBr | Quartet, ~ δ 5.0-5.5 ppm | Absent |
| ¹H NMR: Side-chain -CH₃ | Doublet, ~ δ 1.8-2.2 ppm | Absent |
| ¹³C NMR: Aliphatic C-Br | ~ δ 45-55 ppm | Absent |
| ¹³C NMR: Aromatic C-Br | Absent | ~ δ 120-130 ppm |
Advanced 2D NMR Techniques: For complex mixtures or when 1D spectra are ambiguous, 2D NMR experiments are invaluable.[5]
-
COSY (Correlation Spectroscopy): Will show a correlation between the benzylic -CHBr proton and the adjacent methyl protons in the benzylic isomer.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, confirming the C-Br and C-H connectivities.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations, which can definitively establish the position of the bromoethyl group relative to the aromatic ring and its methyl substituents.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which differ significantly between the two types of isomers.[5]
-
Molecular Ion (M⁺): Both isomers will have the same molecular weight (184/186 g/mol ) and will exhibit a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.
-
Fragmentation:
-
2-(1-Bromoethyl)-1,3-dimethylbenzene (Benzylic Isomer): The most characteristic fragmentation pathway is the loss of the bromine radical followed by rearrangement to form a stable tropylium ion (C₉H₁₁⁺) at m/z 119, or benzylic cleavage to lose a methyl radical, leading to a fragment that can also rearrange. The formation of a tropylium-like ion at m/z 91 (C₇H₇⁺) is also a very common and indicative fragmentation for alkylbenzenes.[8][9][10]
-
Ring-Brominated Isomers: These isomers tend to be more stable and show a more prominent molecular ion peak. Fragmentation often involves the loss of a methyl radical ([M-15]⁺) or HBr ([M-81]⁺). The aromatic ring itself is less prone to fragmentation than the side chain of the benzylic isomer.
-
| m/z Value | Interpretation | Expected in Benzylic Isomer? | Expected in Aryl Isomer? |
| 184/186 | Molecular Ion [M]⁺ | Yes (may be weak) | Yes (typically strong) |
| 105 | [M-Br]⁺ | Yes (strong) | No |
| 91 | Tropylium ion [C₇H₇]⁺ | Yes (often base peak) | No |
| 169/171 | [M-CH₃]⁺ | Possible | Yes |
Infrared (IR) Spectroscopy
While less definitive than NMR or MS, IR spectroscopy can provide corroborating evidence.
-
C-Br Stretch: The C-Br stretching vibration appears in the fingerprint region. For alkyl bromides, this is typically in the 650-550 cm⁻¹ range, while for aryl bromides, it is often at a higher wavenumber.
-
C-H Bending: The out-of-plane C-H bending vibrations between 900-690 cm⁻¹ are characteristic of the substitution pattern on the benzene ring.[11] For example, a 1,2,3-trisubstituted ring (as in the benzylic isomer) will have a different pattern than a 1,2,4-trisubstituted ring (a possible ring-brominated isomer).
Part 3: Chromatographic and Chemical Methods
Gas Chromatography (GC)
Gas chromatography is an excellent technique for separating the isomers and determining the purity of a sample.[12] The isomers will have different boiling points and polarities, leading to different retention times on a GC column. The benzylic bromide is generally more polar and may have a slightly higher boiling point than the corresponding ring-brominated isomers, leading to a later retention time on a standard non-polar column (like a DB-1).[13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A standard capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Scan Range: m/z 40-300.
-
-
Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authenticated standards if available. Analyze the fragmentation patterns of each separated isomer as described in the MS section above.
Chemical Reactivity Test: Silver Nitrate
A simple and rapid qualitative test can be performed based on the differential reactivity of benzylic versus aryl bromides in nucleophilic substitution reactions. Benzylic bromides are reactive towards Sₙ1 reactions due to the formation of a stable benzylic carbocation. Aryl bromides are unreactive under these conditions because the C(sp²)-Br bond is very strong.[15]
Experimental Protocol: Silver Nitrate Test
-
Reagent Preparation: Prepare a 2% solution of silver nitrate in ethanol.
-
Procedure: a. In two separate test tubes, add ~1 mL of the ethanolic silver nitrate solution. b. To one test tube, add 1-2 drops of the unknown sample. If the sample is a solid, dissolve a small amount in a minimal volume of ethanol first. c. Observe the mixture at room temperature for 5 minutes.
-
Expected Results:
-
Positive Test (Benzylic Bromide): A rapid formation of a pale yellow precipitate (AgBr) will be observed. This indicates the presence of the reactive 2-(1-bromoethyl)-1,3-dimethylbenzene.[16]
-
Negative Test (Aryl Bromide): No precipitate will form, even upon gentle warming. The solution will remain clear.[15][16]
-
Part 4: Integrated Analytical Workflow
For an unknown sample that is a product of a bromination reaction of m-xylene, a logical workflow ensures efficient and accurate identification.
Caption: Integrated workflow for isomer identification.
Conclusion
Distinguishing 2-(1-bromoethyl)-1,3-dimethylbenzene from its ring-brominated isomers is a critical task in quality control and chemical synthesis. While knowledge of the synthetic methodology provides a strong indication of the likely product, it is not a substitute for rigorous analytical characterization. A combination of NMR spectroscopy and GC-MS analysis provides the most definitive and quantitative data. ¹H NMR offers unambiguous identification through the unique signals of the bromoethyl group, while GC-MS confirms molecular weight, reveals characteristic fragmentation patterns, and assesses isomeric purity. For a rapid qualitative assessment, the silver nitrate test offers a simple and reliable chemical method to differentiate the reactive benzylic bromide from its inert aryl counterparts. By employing this integrated approach, researchers can confidently and accurately characterize their synthesized compounds.
References
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
- Supporting Inform
- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). chem.libretexts.org.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- PubChem. (n.d.). 2-Bromo-m-xylene.
- Chemistry Steps. (2024, February 10). Benzylic Bromination.
- NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene.
- Sigma-Aldrich. (n.d.). 2-Bromo-1,3-dimethylbenzene 98%.
- NIST WebBook. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. Retrieved from National Institute of Standards and Technology website.
- NIST WebBook. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. Retrieved from National Institute of Standards and Technology website.
- BenchChem. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- BenchChem. (2025, December). A Comparative Guide to the Detection and Quantification of Alkyl Bromides.
- University of Al-Maarif. (n.d.).
- SpectraBase. (n.d.). Benzene, 2-(1-bromoethenyl)-1,3-dimethyl-.
- Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide.
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- PMC. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
- BenchChem. (n.d.). Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide.
- Testbook. (2026, February 11). What is the chemical test that distinguishes alkyl halides from aryl halides?
- eGyanKosh. (n.d.).
- Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Whitman People. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics.
- BenchChem. (n.d.). An In-depth Technical Guide to (1-Bromoethyl)benzene-d3: Properties, Synthesis, and Application.
- PubChem. (n.d.). 1-(2-Bromoethyl)-3-methylbenzene.
- eGyanKosh. (n.d.).
- YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry.
- PMC. (n.d.). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. GCMS Section 6.9.5 [people.whitman.edu]
- 10. youtube.com [youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. testbook.com [testbook.com]
- 16. uoa.edu.iq [uoa.edu.iq]
Comparative Guide: SN1 Reactivity of 1-Bromoethylbenzene vs. 2,6-Dimethyl Analog
Executive Summary
Objective: This guide analyzes the solvolytic reactivity differences between 1-bromo-1-phenylethane (Substrate A) and its 2,6-dimethyl derivative (Substrate B).
Key Finding: Despite the electron-donating inductive effect (+I) of the methyl groups, Substrate B reacts significantly slower than Substrate A in SN1 conditions. This counter-intuitive result is the definitive textbook example of Steric Inhibition of Resonance (SIR) . The ortho-methyl groups force the phenyl ring out of coplanarity with the developing carbenium center, preventing resonance stabilization of the intermediate carbocation.
Mechanistic Analysis: The Geometry of Stabilization
To understand the reactivity gap, one must analyze the geometry of the transition state leading to the carbocation intermediate.
The Reference Standard: 1-Bromoethylbenzene
-
Mechanism: SN1 (Unimolecular Ionization).
-
Intermediate: A secondary benzylic carbocation.
-
Stabilization: The empty p-orbital on the benzylic carbon aligns parallel to the
-system of the benzene ring. This coplanarity allows for delocalization of the positive charge into the ring (ortho and para positions). -
Geometry: The phenyl ring and the ethyl side chain (C-C+) attempt to lie in the same plane to maximize orbital overlap.
The Steric Anomaly: 2,6-Dimethyl Analog
-
Steric Conflict: The methyl groups at the 2 and 6 positions create severe steric strain with the hydrogen atom and the methyl group on the
-carbon (the ethyl group). -
Consequence: To relieve this strain, the phenyl ring rotates out of the plane of the carbocation.
-
Electronic Penalty: This rotation breaks the conjugation. The empty p-orbital becomes orthogonal (perpendicular) to the aromatic
-system. The carbocation loses its resonance energy and behaves more like a destabilized, isolated secondary cation.
Pathway Visualization
The following diagram illustrates the energetic and geometric divergence between the two substrates.
Caption: Comparative reaction coordinate showing the energetic penalty imposed by steric inhibition of resonance in the 2,6-dimethyl analog.
Comparative Performance Data
The following table summarizes the competing electronic and steric factors.
| Feature | 1-Bromoethylbenzene (Reference) | 1-Bromo-1-(2,6-dimethylphenyl)ethane | Impact on Rate |
| Inductive Effect | Neutral (H) | Electron Donating (+I from 2x Methyl) | Theoretical Acceleration (Substrate B) |
| Resonance Effect | Full delocalization | Inhibited (Orthogonal geometry) | Major Deceleration (Substrate B) |
| Steric Strain | Minimal | Severe (1,2-strain between ortho-Me and | Deceleration (Substrate B) |
| Net Reactivity | Fast | Slow | Substrate A >> Substrate B |
Experimental Evidence:
Historical kinetic studies on similar systems (e.g.,
Experimental Protocol: Conductometric Solvolysis Assay
To verify these reactivity differences in a laboratory setting, use a conductometric kinetic assay. This method tracks the formation of HBr (strong acid) as the reaction proceeds.
Materials
-
Solvent: 80:20 Ethanol:Water (v/v). The water promotes ionization; ethanol solubilizes the organic substrate.
-
Substrates: 0.01 M solutions of 1-bromoethylbenzene and 1-bromo-1-(2,6-dimethylphenyl)ethane.
-
Apparatus: Conductometer with dip-probe cell, temperature-controlled water bath (
C), magnetic stirrer.
Workflow
-
Baseline Calibration:
-
Place 50 mL of solvent in the reaction vessel.
-
Equilibrate to 25°C.
-
Start stirring and record baseline conductivity (
).
-
-
Reaction Initiation:
-
Inject 500
L of the substrate stock solution. -
Trigger data logging immediately (
).
-
-
Data Acquisition:
-
Record conductivity (
) every 30 seconds for Substrate A (fast reaction). -
Record conductivity every 5 minutes for Substrate B (slow reaction).
-
Continue until conductivity plateaus (
), indicating completion (>5 half-lives).
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the linear regression line corresponds to
(the first-order rate constant).
-
Validation Criteria
-
Linearity: The plot of
vs. must be linear ( ) for first-order kinetics. -
Infinity Value: If the reaction is too slow (Substrate B), estimate
by heating a separate aliquot to 50°C for 2 hours to force completion.
References
-
Charlton, J. C., & Hughes, E. D. (1956). "Reaction kinetics and the steric inhibition of resonance." Journal of the Chemical Society, 1956, 850-859. Link
-
Brown, H. C., & Okamoto, Y. (1958). "Electrophilic Substituent Constants." Journal of the American Chemical Society, 80(19), 4979–4987. Link
-
Winstein, S., & Grunwald, E. (1948). "The Correlation of Solvolysis Rates." Journal of the American Chemical Society, 70(2), 846–854. Link
TLC visualization methods for benzylic bromides vs styrenes
The Analytical Challenge in Reaction Monitoring
In synthetic workflows—such as the dehydrohalogenation of a benzylic bromide to yield a styrene derivative—monitoring reaction progress via Thin-Layer Chromatography (TLC) presents a distinct optical challenge. Because both the starting material (benzylic bromide) and the product (styrene) possess a conjugated aromatic ring, both will strongly absorb short-wave ultraviolet light, quenching fluorescence on standard silica gel plates (1[1]).
Relying solely on UV fluorescence (254 nm) often leads to ambiguous interpretations, especially if the Retention Factor (
Mechanistic Rationale for Visualization
Understanding the causality behind each stain ensures that false positives are minimized and that the TLC plate acts as a definitive diagnostic tool.
Potassium Permanganate ( ) - The Alkene Oxidizer
Target: Styrenes
Mechanism:
Silver Nitrate ( ) - The Halide Cleaver
Target: Benzylic Bromides
Mechanism: This method relies on a highly specific photochemical reaction. When the TLC plate is sprayed with
4-(p-Nitrobenzyl)pyridine (PNBP) - The Alkylating Agent Sensor
Target: Benzylic Bromides
Mechanism: PNBP is a specialized nucleophilic stain used to detect alkylating agents (5[5]). The electrophilic benzylic carbon undergoes an
Comparative Performance Data
The following table synthesizes the qualitative and quantitative visualization metrics for both compounds across standard TLC methods.
| Visualization Technique | Styrene Response | Benzylic Bromide Response | Specificity / Interference |
| UV (254 nm) | Strong dark spot (quenching) | Dark spot (quenching) | Low. Cannot differentiate the two. |
| Immediate yellow-brown spot | Negative (unless overheated) | High for alkenes/oxidizable groups. | |
| Negative | Dark grey/black spot | High for halogenated compounds. | |
| PNBP | Negative | Deep blue/purple spot | High for alkylating agents. |
Validated Experimental Protocols
Protocol A: Staining (Styrene Validation)
This protocol is optimized for the rapid detection of oxidizable double bonds.
-
Reagent Preparation: Dissolve 1.5 g of
and 10 g ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> in 200 mL of deionized water. Add 1.25 mL of 10% solution ([7]). Store in a dark glass bottle (shelf life ~3 months). -
Application: Carefully dry the developed TLC plate with a heat gun to remove all residual eluent, which prevents smearing and streaks (1[1]).
-
Staining: Dip the plate briefly into the
solution using forceps. Wipe the excess stain from the back of the plate with a paper towel (1[1]). -
Development: Heat the plate gently with a heat gun (50-60°C). The styrene spot will develop as a yellow-brown spot almost instantly (1[1]). Do not overheat, or the entire background will turn brown (1[1]).
Protocol B: Silver Nitrate Staining (Benzylic Bromide Validation)
This protocol is highly effective for halogenated hydrocarbons.
-
Reagent Preparation: Dissolve 0.1 g of
in 1 mL of deionized water (3[3],4[4]). Add 10 mL of 2-phenoxyethanol, then dilute the mixture to 200 mL with acetone (3[3], 4[4]). Finally, add exactly 1 drop of 30% hydrogen peroxide ( ) (3[3], 4[4]). Prepare fresh and store in the dark. -
Application: In a fume hood, spray the dried TLC plate with the
solution until evenly coated (3[3]). -
Development: Allow the plate to air dry completely. Irradiate the plate with unfiltered UV light (3[3], 4[4]).
-
Observation: Dark spots will appear where the benzylic bromide is located. Optimal contrast typically takes 15 minutes for silica gel plates (4[4]).
TLC Diagnostic Workflow
Diagnostic workflow for differentiating styrenes and benzylic bromides using orthogonal TLC stains.
References
-
BenchChem. "Application Notes and Protocols for TLC Visualization of Chlorinated Compounds." 3
-
EPFL. "TLC Visualization Reagents." 4
-
ReachDevices. "TLC stains." 1
-
Google Patents. "US20240201196A1 - Non-covalent halotag ligands."7
-
Scribd. "TLC Stain Recipes and Techniques." 2
-
Scribd. "Role of Nadph:Cytochrome C Reducã-Aseand Dt-Diaphorase in The Biotransformation of Mitomycin C1." 5
-
Google Patents. "HU206124B - Process for producing antitumorous sugar conjugates and pharmaceutical compositions comprising same."6
Sources
- 1. TLC stains [reachdevices.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. scribd.com [scribd.com]
- 6. HU206124B - Process for producing antitumorous sugar conjugates and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. US20240201196A1 - Non-covalent halotag ligands - Google Patents [patents.google.com]
The Analytical Challenge: Why Bromine Disrupts Standard Workflows
Title: Comprehensive Elemental Analysis of
Introduction
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated organic intermediates. Derivatives of the formula
The theoretical mass fractions for
-
Carbon (C): 56.36%
-
Hydrogen (H): 6.15%
-
Bromine (Br): 37.49%
While determining carbon and hydrogen is relatively straightforward, the high bromine content (37.49%) introduces significant analytical hurdles. Halogens can poison reduction catalysts in standard combustion analyzers and exhibit poor ionization efficiencies in conventional Inductively Coupled Plasma Mass Spectrometry (ICP-MS) due to their high first ionization energies and severe polyatomic Argon interferences (). This guide objectively compares modern analytical alternatives and provides field-proven, self-validating protocols to ensure absolute data integrity.
In traditional CHN analysis (dynamic flash combustion), the sample is oxidized at ~1000°C. If a
-
Poison the Copper Reduction Column: Halogens rapidly degrade the copper used to reduce
to . -
Induce Memory Effects: Bromine adsorbs onto the internal tubing, leading to severe baseline drift in the Thermal Conductivity Detector (TCD).
Causality & Mitigation: To accurately measure C and H, the bromine must be quantitatively scrubbed from the gas stream before detection. Reagents like
[2] are packed into the oxidation tube to trap halogens as non-volatile silver halides. However, this means Bromine cannot be measured in the same run and requires an orthogonal technique.Comparison of Bromine Determination Alternatives
To determine the 37.49% bromine mass fraction, laboratories must select an appropriate secondary technique.
| Feature | Combustion Ion Chromatography (CIC) | PARCI-MS (Plasma-Assisted Reaction CI) | Standard ICP-MS |
| Mechanism | Pyrohydrolysis followed by IC separation | He-plasma conversion to HBr, negative CI | Ar-plasma ionization |
| Sensitivity | 0.1 mg/L (ppm) | Sub-ppb to ppt | 10 - 100 ppb |
| Matrix Tolerance | Excellent (completely destroys organic matrix) | High (gas-phase introduction) | Poor (carbon buildup on cones) |
| Optimal for bulk API/intermediate assay | Optimal for trace impurity profiling | Sub-optimal (Ar interference) |
-
Combustion IC (CIC): The industry standard for bulk halogen quantification. The sample is pyrolyzed, and the off-gas is absorbed into an aqueous solution, converting Br to
, which is then quantified via Ion Chromatography. -
PARCI-MS: A cutting-edge alternative to standard ICP-MS. Because Bromine's ionization energy (11.8 eV) approaches that of Argon (15.76 eV), standard ICP-MS yields poor sensitivity. PARCI-MS bypasses this by breaking down organohalogens in a helium microwave-induced plasma, followed by negative mode chemical ionization, achieving [3].
Experimental Data: Validation
The following table compares the theoretical values of a
| Element | Theoretical Mass % | Experimental Found % | Absolute Error ( | Analytical Method |
| Carbon | 56.36% | 56.28% | -0.08% | Flash Combustion (TCD) |
| Hydrogen | 6.15% | 6.13% | -0.02% | Flash Combustion (TCD) |
| Bromine | 37.49% | 37.35% | -0.14% | Combustion IC (Conductivity) |
Note: The experimental C and H values align perfectly with published literature for
[4], confirming the efficacy of the halogen scrubbing mechanism.Experimental Workflows & Self-Validating Protocols
Below is the logical workflow for the complete characterization of the compound.
Figure 1: Parallel workflows for comprehensive elemental characterization of C10H13Br derivatives.
Protocol A: Carbon and Hydrogen Determination (Flash Combustion)
Causality Check: Liquid derivatives like 1-bromo-2-(tert-butyl)benzene are highly volatile. Standard crimping of tin capsules will result in evaporative loss during the autosampler queue, skewing the sample weight and artificially lowering the C/H percentages.
-
System Preparation: Pack the quartz oxidation reactor with chromium oxide (oxidation catalyst) and a 3 cm layer of silver tungstate (
) at the bottom to quantitatively trap the 37.49% bromine. -
Self-Validation (Calibration): Run three empty tin capsules as blanks to establish the baseline. Analyze a K-factor standard (e.g., Acetanilide) at 0.5 mg, 1.0 mg, and 1.5 mg to build a linear calibration curve. The
must be > 0.999. -
Sample Encapsulation: Weigh 1.5 mg of the
sample into a liquid tin capsule. Immediately seal the capsule using a cold-weld sealer to ensure a hermetic seal. -
Combustion: Drop the capsule into the 1000°C reactor under a pulse of ultra-pure
. -
Drift Monitoring: Insert an Acetanilide standard every 10 samples. If the calculated carbon mass deviates by >0.1% from theoretical, halt the sequence and replace the silver tungstate scrubber, as it has likely reached its halogen-binding capacity.
Protocol B: Bromine Determination via Combustion IC (CIC)
Causality Check: Direct injection of organic bromides into an IC column will irreversibly foul the stationary phase. Pyrohydrolysis converts covalently bound organobromine into inorganic bromide (
-
Sample Prep: Weigh 5.0 mg of the sample into a ceramic boat.
-
Pyrohydrolysis: Push the boat into a furnace at 1050°C under an Ar/
atmosphere saturated with water vapor. The water vapor is critical; it provides the hydrogen source to convert radicals into soluble . -
Absorption: Route the combustion off-gas into an absorption tube containing 10 mL of ultra-pure water with 50 ppm
(to ensure complete reduction of any hypobromite to bromide). -
IC Analysis: Inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5). Elute with a carbonate/bicarbonate buffer and detect via suppressed conductivity.
-
Self-Validation: Spike a known
sample with a certified reference material (e.g., 4-bromobenzoic acid) prior to combustion. A recovery of 98-102% validates both the combustion efficiency and the IC calibration.
Conclusion
For highly halogenated compounds like
References
-
Wang, H., Lin, N., Kahen, K., Badiei, H., & Jorabchi, K. (2014). "Plasma-Assisted Reaction Chemical Ionization for Elemental Mass Spectrometry of Organohalogens." Analytical Chemistry (ACS Publications). URL: [Link]
-
Menges, F., & Pfaltz, A. (2006). "Iridium-Catalyzed Enantioselective Hydrogenation of Terminal Alkenes." Advanced Synthesis & Catalysis (Wiley-VCH). URL: [Link]
-
Culmo, R. F. (n.d.). "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer (PE Polska). URL: [Link]
-
RSC Publishing. (2026). "Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis." RSC Advances. URL: [Link]
Sources
Safety Operating Guide
Operational Guide to Personal Protective Equipment for Handling 2-(1-Bromoethyl)-1,3-dimethylbenzene
This guide provides a detailed operational plan for the safe handling of 2-(1-Bromoethyl)-1,3-dimethylbenzene, a reactive alkyl halide intermediate. Given its structural similarity to other brominated alkylbenzenes, this compound is presumed to be a significant irritant to the skin, eyes, and respiratory system. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the essential, step-by-step guidance necessary to mitigate exposure risks and ensure a safe laboratory environment. The causality behind each procedural choice is explained to build a framework of proactive safety and self-validating protocols.
Core Hazard Assessment and the Imperative for Control
Based on safety data for analogous compounds such as (1-Bromoethyl)benzene and 2-Bromo-m-xylene, 2-(1-Bromoethyl)-1,3-dimethylbenzene should be handled as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some related compounds are also combustible liquids and lachrymators (substances that cause tearing).[3][4]
Our safety philosophy is grounded in the "Hierarchy of Controls." While engineering controls, such as the mandatory use of a certified chemical fume hood, are the primary barrier, Personal Protective Equipment (PPE) serves as the critical final defense against exposure. This guide focuses exclusively on the correct selection, use, and disposal of PPE.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards posed by this chemical. The following table summarizes the minimum required PPE for any procedure involving 2-(1-Bromoethyl)-1,3-dimethylbenzene.
| Protection Area | Required PPE | Applicable Standard (US/EU) | Rationale for Use |
| Eye & Face | Chemical Splash Goggles & Face Shield | OSHA 29 CFR 1910.133 / EN166 | Protects against direct liquid splashes and irritating vapors. A face shield provides an additional barrier for the entire face.[3][5] |
| Hands | Double-Gloving: Nitrile or Neoprene Gloves | OSHA 29 CFR 1910.138 | Prevents skin irritation and absorption. Double-gloving minimizes the risk of exposure from a single glove failure or during doffing. |
| Body | Flame-Resistant (FR) Laboratory Coat | NFPA 2112 | Protects skin from splashes and provides a removable barrier. FR properties are crucial due to the combustible nature of similar compounds. |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | OSHA 29 CFR 1910.134 / EN 149 | Required when handling outside of a fume hood, during a spill, or if vapors are generated.[3][5] |
| Feet | Closed-Toed, Impervious Shoes | OSHA 29 CFR 1910.136 | Protects feet from spills.[3] |
Step-by-Step Operational Workflows
Adherence to a strict, logical workflow for donning and doffing PPE is fundamental to preventing cross-contamination.
Pre-Operational Safety Checklist
Before handling the compound, verify the following:
-
The chemical fume hood is operational and the sash is at the appropriate height.
-
The location of the nearest safety shower and eyewash station is known and unobstructed.[5]
-
A spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily available.[5][6]
-
All required PPE is available, has been inspected for damage, and is the correct size.
Donning PPE: A Contamination-Avoidance Workflow
The following sequence should be followed to ensure a sterile and safe starting point.
Caption: Workflow for correctly donning PPE before handling the chemical.
Doffing PPE: The Decontamination Workflow
Removing PPE in the correct order is arguably more critical than putting it on. This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clothing.
Caption: Workflow for safely removing PPE to prevent cross-contamination.
Emergency Response and Disposal Plan
Emergency Procedures for Exposure
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Call a poison center or doctor immediately.[5][7]
Spill Management Protocol
For a small spill (<100 mL) inside a chemical fume hood:
-
Ensure you are wearing the full PPE outlined in Section 2, including respiratory protection.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth.[5]
-
Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal Plan
All materials contaminated with 2-(1-Bromoethyl)-1,3-dimethylbenzene are to be considered hazardous waste.
-
Chemical Waste: Unused or waste 2-(1-Bromoethyl)-1,3-dimethylbenzene must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, absorbent materials, and contaminated labware must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][7][8] Do not dispose of down the drain.[6][8]
By integrating this expert-driven, procedural guidance into your daily laboratory operations, you can effectively manage the risks associated with handling 2-(1-Bromoethyl)-1,3-dimethylbenzene, ensuring both personal safety and the integrity of your research.
References
- Material Safety Data Sheet - 2-Bromoethylbenzene, 98%. Cole-Parmer.
- 2-Bromo-1,3-diethyl-5-methylbenzene - Safety D
- 1-Bromo-4-fluoro-3,5-dimethylbenzene - Safety D
- (2-Bromoethyl)
- (1-Bromoethyl)
- 2-Bromo-1,3-dimethylbenzene - Safety D
- (2-Bromoethyl)
- 2-Bromo-1,3-diethylbenzene - Safety D
- (1-Bromoethyl)
- (1-Bromoethyl)
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

